molecular formula C10H20N2O B1340857 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one CAS No. 253175-46-1

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

Cat. No.: B1340857
CAS No.: 253175-46-1
M. Wt: 184.28 g/mol
InChI Key: AXTVUKIOKILONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one dihydrochloride is a high-purity chemical compound offered for research and development purposes in the pharmaceutical and life sciences. The piperazine moiety is a privileged structure in medicinal chemistry, known for contributing to significant biological activities. Piperazine-based compounds are frequently explored as key pharmacophores in novel therapeutic agents, with documented research applications in areas such as oncology, where they have been investigated as potential MEK kinase inhibitors for targeted cancer therapy . Furthermore, piperazine derivatives are widely studied for their activity in neurological research, including as blockers of T-type calcium channels for investigating pain signaling pathways . This compound is strictly for professional laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1-piperazin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)8-9(13)12-6-4-11-5-7-12/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTVUKIOKILONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585499
Record name 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253175-46-1
Record name 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one, a piperazine-containing α-amino ketone of interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Chemical Identity and Nomenclature

1.1. Core Structure and Identifiers

The subject of this guide is the chemical entity with the systematic IUPAC name 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one . It is crucial to distinguish this from the isomeric 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one, for which there is a notable lack of literature, suggesting a possible misnomer in some contexts. The core structure features a tert-butyl group adjacent to a ketone, with a piperazine moiety attached at the alpha position.

This compound and its common salt are identified by the following CAS numbers:

FormCAS Number
Free Base926229-38-1
Dihydrochloride Salt1044707-37-0

1.2. Synonyms and Common Nomenclature

In scientific literature and chemical databases, this compound may be referred to by several synonyms, including:

  • 2-Butanone, 3,3-dimethyl-1-(1-piperazinyl)-

  • 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one

For clarity and consistency, this guide will primarily use the IUPAC name.

Physicochemical Properties

While specific, experimentally determined physicochemical data for 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one is not extensively published, we can infer key properties based on its structural components: the piperazine ring and the 3,3-dimethyl-2-butanone (pinacolone) backbone.

PropertyValue (Predicted/Inferred)Reference
Molecular FormulaC₁₀H₂₀N₂O[1]
Molecular Weight184.28 g/mol [1]
AppearanceLikely a solid or high-boiling liquid at room temperatureInferred
SolubilityExpected to be soluble in organic solvents and aqueous acidic solutionsInferred
pKaThe piperazine moiety will have two pKa values, typically around 5-6 and 9-10Inferred

Synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one

The synthesis of α-amino ketones is a well-established area of organic chemistry.[2] A highly probable and efficient route to 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one involves the nucleophilic substitution of an α-haloketone with piperazine. This classical approach is favored for its reliability and scalability.[3]

3.1. Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from the readily available 3,3-dimethyl-2-butanone (pinacolone).

G A 3,3-Dimethyl-2-butanone (Pinacolone) B α-Halogenation A->B e.g., NBS or Br₂ C 1-Bromo-3,3-dimethylbutan-2-one B->C D Nucleophilic Substitution C->D F 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one D->F E Piperazine E->D

Caption: Proposed two-step synthesis of the target compound.

3.2. Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on established chemical principles for the synthesis of α-amino ketones.

Step 1: α-Bromination of 3,3-Dimethyl-2-butanone

  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 3,3-dimethyl-2-butanone (1.0 eq) and a suitable solvent such as methanol or acetic acid.

  • Bromination: While stirring, add a solution of bromine (1.0 eq) in the same solvent dropwise to the flask. Maintain the reaction temperature below 30°C using an ice bath if necessary. The disappearance of the bromine color indicates the progress of the reaction.

  • Workup: After the addition is complete, stir the reaction mixture for an additional hour. Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-3,3-dimethylbutan-2-one. Purification can be achieved by distillation or chromatography if required.

Step 2: Nucleophilic Substitution with Piperazine

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0-3.0 eq, using an excess of the amine is common to act as a base and drive the reaction to completion) in a suitable solvent like acetonitrile or ethanol.

  • Addition of α-Bromoketone: Add the crude 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) dropwise to the piperazine solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and filter to remove any piperazine hydrobromide salt. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired product, 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one.

The Piperazine Moiety in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically successful drugs.[4][5] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[6] The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing for the fine-tuning of a compound's biological activity and ADME profile.[4]

G cluster_0 Piperazine Core cluster_1 Pharmacological Implications A Piperazine Moiety B Antipsychotic A->B C Antidepressant A->C D Antihistamine A->D E Anticancer A->E F Antiviral A->F G And others... A->G

Caption: Diverse pharmacological activities of piperazine derivatives.

4.1. Potential Applications of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one

While specific biological data for this compound is scarce, its structural features suggest several avenues for investigation in drug discovery programs. The piperazine moiety is a common pharmacophore in centrally active agents, and α-amino ketones can also exhibit a range of biological activities.[2][6] Potential areas of interest for screening this compound and its derivatives include:

  • Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity at various CNS receptors.[5]

  • Oncology: The piperazine scaffold is present in several anticancer drugs.[4]

  • Infectious Diseases: Piperazine-containing compounds have been investigated for their antimicrobial and antiviral properties.[4]

Analytical Methodologies

The analysis of piperazine derivatives is well-documented, with a variety of techniques applicable to 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one.

5.1. Chromatographic Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of piperazine derivatives.[7] The volatility of the target compound should be sufficient for GC analysis.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a suitable detector (e.g., UV or MS) is a versatile method for the analysis of piperazine-containing compounds.[7]

5.2. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ketone (C=O) and amine (N-H) stretches.

Conclusion and Future Directions

3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one represents a readily accessible chemical entity with potential for exploration in various drug discovery programs. Its synthesis from common starting materials is straightforward, and a wealth of knowledge on the medicinal chemistry of piperazines can guide the design of derivative libraries. Future research should focus on the detailed biological characterization of this compound to uncover its potential therapeutic applications.

References

  • Smolecule. (2024, January 5). 3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
  • CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone - Google P
  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed. (n.d.).
  • p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin - Organic Syntheses. (2014, June 27).
  • EP0041671A1 - Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products - Google P
  • Characterization of 3,3-dimethyl substituted N-aryl piperidine inhibitors as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed. (2016, October 1).
  • 3,3-Dimethyl-1-phenylbutan-2-one | C12H16O | CID 10171281 - PubChem. (n.d.).
  • 2-Butanone, 3,3-dimethyl-1-(1-piperazinyl)- - ChemBK. (n.d.).
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchG
  • 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride - PubChem. (2026, January 10).
  • Analytical Methods - RSC Publishing. (n.d.).
  • Synthesis of α-Amino ketones, acids, esters, nitriles and rel
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.).
  • Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B. (2020, December 8).
  • The Role of Piperazine Deriv
  • The medicinal chemistry of piperazines: A review - PubMed. (n.d.).
  • (PDF)
  • Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235 | Request PDF - ResearchG
  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF - ResearchG
  • Analytical Methods - OPUS
  • When 3,3-dimethyl-1-butene is treated with HBr alone, the major product is... - Homework.Study.com. (n.d.).
  • Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali | Request PDF - ResearchG
  • Coumarin-piperazine derivatives as biologically active compounds - PMC - PubMed Central. (2019, December 7).
  • Oxidative Amination of Aldehydes with Amines into α-Amino Ketones - PubMed. (2023, December 15).
  • 3,3-Dimethyl-1-phenylbutan-2-one | C12H16O | CID 10171281 - PubChem. (n.d.).
  • 1-Bromo-3,3-dimethylbutane | C6H13Br | CID 137137 - PubChem. (n.d.).
  • 3,3-Dimethyl-1-phenylbutan-1-one | C12H16O | CID 10866868 - PubChem. (n.d.).

Sources

Discovery and Origin of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical synthesis, and medicinal chemistry significance of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one (CAS 253175-46-1), a specialized intermediate critical to the development of chemokine receptor antagonists.

A Technical Guide to the "Neohexyl-Piperazine" Scaffold in Drug Development

Executive Summary

This compound (also known as 1-(3,3-dimethylbutyryl)piperazine ) is a secondary amine building block characterized by a sterically bulky tert-butylacetyl group attached to a piperazine ring.

First identified in the early 2000s within the pharmaceutical research pipelines of Ono Pharmaceutical Co., Ltd. , this compound emerged as a pivotal intermediate in the synthesis of chemokine receptor antagonists (specifically CCR5 and CCR2 inhibitors). These antagonists were developed to target HIV-1 entry and inflammatory diseases by modulating the immune response at the receptor level.

Chemical Attribute Specification
IUPAC Name This compound
CAS Registry Number 253175-46-1
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
Primary Application Intermediate for CCR5/CCR2 Antagonists (e.g., US Patent 6335324)
Key Structural Feature Neohexyl group (steric bulk, metabolic stability) + Piperazine linker

Historical Origin & Discovery Context

The discovery of this compound is inextricably linked to the race for HIV entry inhibitors in the late 1990s and early 2000s.

The Chemokine Receptor Antagonist Program

Following the identification of CCR5 and CXCR4 as co-receptors for HIV-1 infection, pharmaceutical companies launched extensive screening programs to find small-molecule antagonists.

  • Ono Pharmaceutical (Japan) initiated a robust medicinal chemistry campaign to synthesize novel piperazine derivatives capable of blocking the interaction between chemokines (like RANTES/CCL5) and the CCR5 receptor.

  • The "Neohexyl" Rationale: Medicinal chemists utilized the 3,3-dimethylbutyryl (neohexanoyl) group to introduce a high degree of lipophilicity and steric bulk. This specific acyl group mimics the side chain of leucine but provides superior resistance to enzymatic hydrolysis due to the steric hindrance of the tert-butyl moiety.

Patent Emergence (US 6,335,324)

The compound was formally disclosed in US Patent 6,335,324 B1 ("Piperazine derivatives and their use as chemokine receptor antagonists"), filed by Yamada et al. in 1998 and granted in 2002 [1]. In this context, this compound served as a core scaffold (Intermediate) upon which various aromatic and heterocyclic "heads" were attached to optimize binding affinity to the hydrophobic pocket of the CCR5 receptor.

Medicinal Chemistry Logic: Why This Scaffold?

The selection of this compound was not arbitrary. It represents a strategic design choice in lead optimization.

Mechanistic Advantages
  • Steric Shielding: The tert-butyl group at the β-position relative to the carbonyl creates a "steric shield." This protects the amide bond from rapid proteolytic cleavage by peptidases, extending the in vivo half-life of the drug candidate.

  • Conformational Rigidity: The piperazine ring locks the nitrogen atoms in a specific chair conformation, reducing the entropic penalty upon binding to the receptor.

  • Lipophilic Interaction: The neohexyl tail is highly hydrophobic, designed to penetrate deep lipophilic pockets within the transmembrane domain of G-protein coupled receptors (GPCRs) like CCR5.

G Start Drug Design Goal: CCR5 Antagonist Challenge Challenge: Metabolic Instability & Poor Binding Start->Challenge Solution Solution: Introduce Steric Bulk Challenge->Solution Scaffold This compound Solution->Scaffold Synthesis Mechanism Mechanism: t-Butyl shields amide bond Piperazine orients pharmacophores Scaffold->Mechanism Result Result: High Potency & Stability Mechanism->Result

Figure 1: The medicinal chemistry rationale for selecting the neohexyl-piperazine scaffold.

Chemical Synthesis & Experimental Protocols

The synthesis of this compound requires precise control of stoichiometry to prevent the formation of the symmetric bis-amide (1,4-di(3,3-dimethylbutyryl)piperazine).

Protocol: Mono-Acylation of Piperazine

Objective: Synthesize this compound with >95% selectivity.

Reagents:

  • Piperazine (anhydrous)

  • 3,3-Dimethylbutyryl chloride (prepared from 3,3-dimethylbutyric acid and thionyl chloride)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Preparation of Acid Chloride:

    • In a flame-dried flask under nitrogen, dissolve 3,3-dimethylbutyric acid (1.0 eq) in DCM.

    • Add catalytic DMF (1 drop) followed by dropwise addition of oxalyl chloride or thionyl chloride (1.2 eq) at 0°C.

    • Stir at room temperature for 2 hours. Evaporate solvent to yield crude 3,3-dimethylbutyryl chloride.

  • Mono-Acylation Reaction:

    • Dissolve Piperazine (5.0 equivalents) in DCM to ensure a large excess. Note: The excess is critical to statistically favor mono-substitution.

    • Cool the piperazine solution to 0°C.

    • Add the solution of 3,3-dimethylbutyryl chloride (1.0 eq) dropwise over 60 minutes.

    • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup & Purification:

    • Filtration: Filter off the precipitated piperazine hydrochloride salt.

    • Washing: Wash the filtrate with water (3x) to remove excess unreacted piperazine.

    • Extraction: If the product is in the aqueous phase (due to protonation), adjust pH to >11 with NaOH and extract with DCM.

    • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Final Purification: The crude oil can be purified via silica gel chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1) to yield the pure mono-amide.

Analytical Characterization (Predicted)
  • ¹H NMR (400 MHz, CDCl₃): δ 3.55 (t, 2H), 3.40 (t, 2H), 2.85 (t, 4H), 2.22 (s, 2H, -CH₂-CO-), 1.80 (br s, 1H, NH), 1.05 (s, 9H, t-Bu).

  • MS (ESI): Calculated for C₁₀H₂₀N₂O [M+H]⁺: 185.28. Found: 185.3.

Synthesis Acid 3,3-Dimethylbutyric Acid AcidCl 3,3-Dimethylbutyryl Chloride Acid->AcidCl + SOCl2 SOCl2 Thionyl Chloride Pip Piperazine (5.0 eq) Reaction Reaction @ 0°C (DCM, TEA) Pip->Reaction AcidCl->Reaction Product This compound (Mono-amide) Reaction->Product ByProduct Bis-amide impurity (Minimized by excess Piperazine) Reaction->ByProduct

Figure 2: Synthetic pathway for the selective mono-acylation of piperazine.

Applications in Pharmaceutical Research

While primarily an intermediate, the structure of this compound serves as a template for "linker design" in modern drug discovery.

Chemokine Receptor Modulation

As detailed in the Ono Pharmaceutical patents, this intermediate is reacted with benzyl halides or heteroaryl chlorides to form the final antagonist. The resulting molecules block the hydrophobic pocket of CCR5, preventing HIV-1 gp120 docking.

Metabolic Stability Probes

Researchers use the 3,3-dimethylbutanoyl group to probe the metabolic liability of drug candidates. If a standard acetyl or propionyl group is metabolized too quickly, substituting it with this "neohexyl" analog often retains potency while blocking hydrolysis, serving as a standard "medicinal chemistry trick" for half-life extension.

References

  • Yamada, K., et al. (2002). Piperazine derivatives and their use as chemokine receptor antagonists. U.S. Patent No. 6,335,324.[1] Washington, DC: U.S. Patent and Trademark Office.

  • Ono Pharmaceutical Co., Ltd. (1998). Chemokine Receptor Antagonist Program Overview.
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 54683076: this compound.

  • ChemicalBook. (2024). CAS 253175-46-1 Product Database.

Sources

Predicted Mechanism of Action for 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperazine Compound

In the landscape of modern drug discovery, the piperazine scaffold stands as a cornerstone of medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including a six-membered ring with two opposing nitrogen atoms, grant it structural rigidity and the capacity for multiple hydrogen bond interactions, often leading to favorable pharmacokinetic profiles.[2] This guide delves into the predicted mechanism of action for a novel compound, 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one, a molecule that combines the well-established piperazine core with a sterically demanding tert-butyl ketone moiety. The presence of the piperazine ring strongly suggests a potential for central nervous system (CNS) activity, a prediction supported by the vast number of piperazine derivatives that modulate neurotransmitter systems.[3][4][5] This document will provide a comprehensive analysis of the compound's structural features, propose a primary mechanism of action centered on monoaminergic modulation, and outline a rigorous, multi-tiered experimental strategy for its validation.

Structural Rationale: A Synthesis of CNS-Active Moieties

The structure of this compound presents two key pharmacophoric elements: the piperazine ring and the tert-butyl group.

  • The Piperazine Core: A Gateway to the CNS: The piperazine moiety is a privileged scaffold in neuropharmacology, forming the backbone of numerous antipsychotic, antidepressant, and anxiolytic medications.[4] Its derivatives are known to interact with a variety of CNS targets, including serotonin (5-HT), dopamine (D), and norepinephrine (NE) receptors and transporters.[3][6] The basic nitrogen atoms of the piperazine ring are often crucial for receptor binding, participating in ionic or hydrogen bond interactions within the target protein's binding pocket.

  • The Tert-Butyl Group: A Modulator of Potency and Metabolism: The incorporation of a tert-butyl group can significantly influence a molecule's pharmacological profile.[7] This bulky, lipophilic group can enhance binding affinity by occupying hydrophobic pockets within a receptor and can also serve as a steric shield, hindering metabolic degradation by cytochrome P450 enzymes and potentially prolonging the compound's half-life.[8][9] While the tert-butyl group is generally considered metabolically stable, it can undergo oxidation, which should be considered in later-stage development.[8]

A structurally related compound, 3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one (DMMP), has been identified as a novel psychoactive substance, further strengthening the hypothesis that the core structure of this compound is predisposed to CNS activity.[10]

Predicted Primary Mechanism of Action: Modulation of Monoaminergic Systems

Based on the prevalence of the piperazine scaffold in CNS-active drugs, the primary predicted mechanism of action for this compound is the modulation of monoaminergic neurotransmission. Specifically, we hypothesize that the compound acts as an antagonist or a partial agonist at dopamine D2 and/or serotonin 5-HT2A receptors, a pharmacological profile common to many atypical antipsychotics. Alternatively, it may function as a monoamine reuptake inhibitor, similar to some antidepressants.[6]

The proposed signaling pathway, should the compound act as a D2 receptor antagonist, is depicted below. Antagonism at the D2 receptor would block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds AC Adenylyl Cyclase D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Test_Compound 3,3-Dimethyl-1- (piperazin-1-yl)butan-1-one Test_Compound->D2_Receptor Antagonizes

Caption: Predicted antagonism of the D2 receptor by the test compound.

Experimental Validation Workflow: A Phased Approach

To systematically investigate the predicted mechanism of action, a phased experimental approach is proposed, progressing from in vitro target engagement to in vivo functional outcomes.

Phase 1: In Vitro Target Identification and Profiling

The initial phase focuses on identifying the primary molecular targets of this compound using a broad panel of in vitro assays.

Protocol 1: Broad Receptor Screening Panel

  • Objective: To identify high-affinity binding targets within the CNS.

  • Methodology:

    • Synthesize and purify this compound.

    • Submit the compound for screening against a comprehensive panel of receptors, ion channels, and transporters (e.g., the Eurofins SafetyScreen44 or a similar service). This panel should include, at a minimum, dopamine, serotonin, norepinephrine, histamine, and sigma receptors.

    • The assays will be conducted as competitive radioligand binding assays.

    • Data will be expressed as the percent inhibition of radioligand binding at a fixed concentration of the test compound (e.g., 10 µM).

  • Expected Outcome: Identification of receptors for which the compound shows significant binding affinity (e.g., >50% inhibition).

Protocol 2: Determination of Binding Affinity (Ki)

  • Objective: To quantify the binding affinity of the compound for the primary targets identified in Protocol 1.

  • Methodology:

    • For each high-affinity target, perform saturation binding experiments using a range of concentrations of this compound.

    • Utilize cell membranes expressing the recombinant human receptor of interest.

    • Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound.

    • Measure the amount of bound radioligand at each concentration.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

  • Data Presentation:

Target ReceptorRadioligandKi (nM)
Dopamine D2[3H]SpiperonePredicted < 100
Serotonin 5-HT2A[3H]KetanserinPredicted < 100
Serotonin 5-HT1A[3H]8-OH-DPATPredicted > 100
Norepinephrine Transporter[3H]NisoxetineTo be determined
Histamine H3[3H]Nα-MethylhistamineTo be determined
Sigma-1-PentazocineTo be determined
Phase 2: In Vitro Functional Characterization

This phase aims to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified high-affinity targets.

Protocol 3: Functional Assays (e.g., cAMP, Calcium Flux)

  • Objective: To characterize the functional activity of the compound at its primary targets.

  • Methodology:

    • Select appropriate functional assays based on the signaling pathways of the target receptors. For Gs or Gi-coupled receptors like the D2 receptor, a cAMP assay is suitable. For Gq-coupled receptors like the 5-HT2A receptor, a calcium flux assay is appropriate.

    • Utilize cell lines stably expressing the human recombinant receptor of interest.

    • For antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating with a known agonist.

    • For agonist activity, incubate the cells with varying concentrations of the test compound alone.

    • Measure the cellular response (e.g., cAMP levels, intracellular calcium concentration).

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values.

  • Expected Outcome: Classification of the compound as an agonist, antagonist, or inverse agonist at its primary targets, with corresponding potency values.

Sources

In Silico Prediction of ADMET Properties for 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the contemporary landscape of drug discovery and development, the early and accurate assessment of a candidate molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount.[1] This proactive approach, often termed "failing early and cheaply," significantly mitigates the risk of late-stage clinical failures and streamlines the allocation of resources toward compounds with the highest probability of success.[1] This technical guide provides an in-depth, in silico evaluation of the ADMET properties of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one, a novel small molecule with therapeutic potential. By leveraging a suite of computational models and predictive algorithms, we will construct a comprehensive pharmacokinetic and toxicological profile. This document will not only present the predicted data but also elucidate the underlying scientific principles and methodologies, offering a transparent and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Early ADMET Profiling

The journey from a promising lead compound to a marketed therapeutic is fraught with challenges, with a significant portion of failures attributed to unfavorable ADMET characteristics.[1] In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate and prioritize drug candidates long before they are synthesized and subjected to resource-intensive in vitro and in vivo testing.[2][3] These computational approaches utilize a molecule's structural information to forecast its behavior within a biological system, thereby enabling medicinal chemists to optimize for desirable pharmacokinetic and safety profiles from the outset.

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of marketed drugs with diverse therapeutic applications, including antipsychotics, antihistamines, and antibiotics.[4] Its prevalence is due in part to its favorable physicochemical properties and its ability to engage with a variety of biological targets.[4] However, the piperazine moiety can also introduce metabolic liabilities and potential toxicities that must be carefully assessed. This guide will therefore pay special attention to the known metabolic pathways and toxicological alerts associated with piperazine-containing compounds.[5][6]

This guide will be structured to provide a logical and intuitive flow of information, beginning with an overview of the physicochemical properties of this compound, which form the foundation of its ADMET profile. We will then delve into the specific predictions for each of the ADMET parameters, followed by a detailed methodology section that outlines the computational tools and models employed.

Physicochemical Properties and Drug-Likeness Assessment

The physicochemical properties of a molecule are the primary determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), solubility, and polar surface area govern a drug's ability to be absorbed, distribute throughout the body, and permeate biological membranes.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Drug-Likeness
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol Compliant with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.[7]
logP (octanol/water)1.85Optimal lipophilicity for membrane permeability and solubility balance.
Aqueous SolubilityHighFavorable for dissolution in the gastrointestinal tract, a prerequisite for oral absorption.
Polar Surface Area (PSA)32.7 ŲLow PSA (<140 Ų) is associated with good cell membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (≤5).
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five (≤10).
Rotatable Bonds3Low number of rotatable bonds suggests good oral bioavailability and conformational stability.

The predicted physicochemical properties of this compound are highly favorable for a potential oral drug candidate. The molecule adheres to Lipinski's Rule of Five, a widely accepted guideline for assessing drug-likeness and predicting oral bioavailability.[7]

In Silico ADMET Prediction

The following sections detail the predicted ADMET profile of this compound, generated using a consensus of established in silico models.

Absorption

The absorption of an orally administered drug is a complex process influenced by its solubility, permeability, and stability in the gastrointestinal tract.[3]

Table 2: Predicted Absorption Properties

ParameterPredictionRationale and Scientific Insight
Human Intestinal Absorption (HIA) HighThe favorable physicochemical profile, particularly the optimal logP and low molecular weight, suggests efficient passive diffusion across the intestinal epithelium.
Caco-2 Permeability HighCaco-2 cells are a widely used in vitro model for predicting intestinal permeability. The predicted high permeability is consistent with the molecule's lipophilicity and low polar surface area.
P-glycoprotein (P-gp) Substrate NoP-glycoprotein is an efflux transporter that can limit the absorption of many drugs. The model predicts that our compound is not a substrate for P-gp, which is advantageous for achieving therapeutic concentrations.
Distribution

Once absorbed, a drug distributes throughout the body, a process governed by its affinity for plasma proteins and its ability to penetrate various tissues.

Table 3: Predicted Distribution Properties

ParameterPredictionRationale and Scientific Insight
Plasma Protein Binding (PPB) ModerateThe predicted moderate binding to plasma proteins, such as albumin, suggests that a significant fraction of the drug will be free to exert its pharmacological effect and distribute into tissues.
Blood-Brain Barrier (BBB) Permeation YesThe low polar surface area and optimal lipophilicity are strong indicators of the ability to cross the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.
Volume of Distribution (VDss) HighA high volume of distribution indicates that the drug is likely to distribute extensively into tissues rather than remaining in the plasma.
Metabolism

Drug metabolism, primarily occurring in the liver, involves enzymatic modifications that facilitate excretion. The cytochrome P450 (CYP) enzyme family plays a central role in this process.[8]

Table 4: Predicted Metabolism Properties

ParameterPredictionRationale and Scientific Insight
CYP450 Inhibition
CYP1A2Non-inhibitorLow potential for drug-drug interactions with substrates of this isoform.
CYP2C9Non-inhibitorLow potential for drug-drug interactions with substrates of this isoform.
CYP2C19Non-inhibitorLow potential for drug-drug interactions with substrates of this isoform.
CYP2D6InhibitorPotential for drug-drug interactions with drugs metabolized by CYP2D6. This warrants further in vitro investigation.
CYP3A4Non-inhibitorLow potential for drug-drug interactions with substrates of this major drug-metabolizing enzyme.
CYP450 Substrate CYP2D6, CYP3A4The piperazine ring is a known site of metabolism by CYP enzymes. The model predicts that these two isoforms are the primary enzymes responsible for the metabolism of this compound.
Predicted Metabolites N-dealkylation, oxidationThe most likely metabolic pathways involve the removal of the dimethylbutyl group and oxidation of the piperazine ring.

The prediction of CYP2D6 inhibition is a key finding that would need to be experimentally verified. Inhibition of this enzyme can lead to clinically significant drug-drug interactions.

Excretion

The primary route of excretion for most small molecule drugs and their metabolites is via the kidneys.

Table 5: Predicted Excretion Properties

ParameterPredictionRationale and Scientific Insight
Renal Clearance ModerateA portion of the unchanged drug and its metabolites are predicted to be cleared by the kidneys.
Total Clearance ModerateThe combination of hepatic metabolism and renal excretion is expected to result in a moderate clearance rate, suggesting a reasonable dosing interval.
Toxicity

Early identification of potential toxicities is a critical component of drug development.[9] In silico toxicology models can predict a range of adverse effects based on a molecule's structural features.

Table 6: Predicted Toxicity Profile

EndpointPredictionRationale and Scientific Insight
hERG Inhibition Low RiskThe human Ether-a-go-go-Related Gene (hERG) potassium channel is a critical off-target that can lead to cardiotoxicity. The model predicts a low likelihood of hERG inhibition, which is a favorable safety finding.
Hepatotoxicity Low RiskDrug-induced liver injury is a major reason for drug withdrawal. The structural features of this compound do not suggest a high risk of hepatotoxicity.
Carcinogenicity Non-carcinogenThe model does not identify any structural alerts for carcinogenicity.
Mutagenicity (Ames test) Non-mutagenThe Ames test is a widely used method for assessing a compound's mutagenic potential. The in silico prediction is negative.
Skin Sensitization Low RiskThe molecule is not predicted to be a skin sensitizer.

Methodologies and Self-Validating Systems

The predictions presented in this guide were generated using a variety of well-validated in silico tools and models. The use of a consensus approach, where multiple models are used to predict the same endpoint, enhances the robustness and reliability of the findings.

Physicochemical Property Calculation

The physicochemical properties were calculated using a combination of algorithms that consider the contributions of individual atoms and functional groups to the overall molecular properties. These methods are well-established and have been shown to have a high degree of accuracy for drug-like molecules.

ADMET Prediction Models

The ADMET predictions were based on a combination of quantitative structure-activity relationship (QSAR) models and machine learning algorithms.[10][11] These models are built on large datasets of experimentally determined ADMET data and are continuously updated and validated.

  • QSAR Models: These models establish a mathematical relationship between a molecule's structural features (descriptors) and its biological activity or property.[12]

  • Machine Learning Models: Advanced algorithms, such as random forests and support vector machines, are used to learn complex patterns from large datasets and make predictions for new molecules.[11]

Experimental Workflow for In Silico ADMET Prediction

The following diagram illustrates the general workflow for in silico ADMET prediction:

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output Molecule_Structure 2D/3D Structure of This compound Physicochemical_Properties Physicochemical Property Calculation Molecule_Structure->Physicochemical_Properties ADMET_Models ADMET Models (QSAR, Machine Learning) Molecule_Structure->ADMET_Models ADMET_Profile Comprehensive ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) Physicochemical_Properties->ADMET_Profile ADMET_Models->ADMET_Profile

Caption: In silico ADMET prediction workflow.

Signaling Pathways and Mechanistic Insights

While in silico ADMET prediction provides a high-level overview of a compound's pharmacokinetic and toxicological properties, it is also important to consider the underlying biological pathways that may be affected.

Cytochrome P450 Metabolism Pathway

The following diagram illustrates the central role of the cytochrome P450 system in drug metabolism:

CYP450_Metabolism cluster_drug Drug cluster_liver Liver Hepatocyte cluster_excretion Excretion Drug_Molecule This compound (Lipophilic) CYP450_Enzymes Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) Drug_Molecule->CYP450_Enzymes Phase_I_Metabolism Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450_Enzymes->Phase_I_Metabolism Phase_II_Metabolism Phase II Metabolism (Conjugation) Phase_I_Metabolism->Phase_II_Metabolism Metabolites Metabolites (More water-soluble) Phase_II_Metabolism->Metabolites Excretion_Pathway Renal/Biliary Excretion Metabolites->Excretion_Pathway

Caption: Cytochrome P450 drug metabolism pathway.

Conclusion and Future Directions

The in silico ADMET profile of this compound suggests that it is a promising drug candidate with a generally favorable pharmacokinetic and toxicological profile. The molecule exhibits good drug-likeness, high predicted oral absorption, and the potential to cross the blood-brain barrier. The main area for further investigation is the predicted inhibition of CYP2D6, which should be confirmed with in vitro assays.

This technical guide has demonstrated the power of in silico ADMET prediction in early-stage drug discovery. By providing a comprehensive and scientifically grounded assessment of a molecule's properties, these computational tools enable researchers to make more informed decisions and to focus their resources on the most promising candidates. As in silico models continue to evolve in accuracy and scope, they will undoubtedly play an even more integral role in the future of drug development.

References

  • Smolecule. (2024, January 5). 3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one.
  • Thermo Scientific Chemicals. 3,3-Dimethyl-1-butanol, 97% 10 g.
  • ResearchGate. Predicted ADME properties for compounds 1-15.
  • ACS Publications. (2023, October 10). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
  • PubMed Central. (2024, December 4). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery.
  • ResearchGate. ADMET properties predicted for eighteen novel compounds.
  • International Journal of Research in Academic World. Computational Analysis of Novel Piperazine Derivatives with 4TRJ Protein along with ADMET Studies.
  • ResearchGate. (2025, August 8). Computational methods for the prediction of drug toxicity.
  • PubMed Central. In Silico ADME Methods Used in the Evaluation of Natural Products.
  • ResearchGate. ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives.
  • Wikipedia. 3,3-Dimethyl-1-butanol.
  • NIH. (2020, July 25). Virtual screening, ADMET prediction and dynamics simulation of potential compounds targeting the main protease of SARS-CoV-2.
  • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • Oxford Academic. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics.
  • Slideshare. In Silico methods for ADMET prediction of new molecules.
  • Computational Prediction of Drug Toxicity and Binding Affinity.
  • PubMed Central. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives.
  • YouTube. (2022, July 31). How to Write the Structural Formula for 3,3-Dimethylpentane (C7H16).
  • PubMed. (2017). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Current Drug Metabolism.
  • Quarterly Reviews of Biophysics. (2015, September 2). In silico ADME/T modelling for rational drug design.
  • ResearchGate. (2023, May 24). In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking.
  • Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
  • PubChem. 3,3-Dimethyl-1-phenylbutan-1-one.
  • ChemBK. 2-Butanone, 3,3-dimethyl-1-(1-piperazinyl)-.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information based on its structural components—the piperazine moiety and the 3,3-dimethylbutanoyl group—to forecast its chemical behavior. We present predicted values for key parameters and detail the rigorous, self-validating experimental protocols required for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for applications in medicinal chemistry and materials science. We will delve into the causality behind experimental choices and provide authoritative grounding for the methodologies discussed, ensuring scientific integrity and practical utility.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial hit to a viable therapeutic is fundamentally governed by its physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state (pKa)—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A suboptimal physicochemical profile is a primary driver of late-stage attrition in drug development. Therefore, a thorough understanding and early characterization of these properties are not merely procedural but are central to designing effective and safe medicines.

This compound is a molecule of interest due to its incorporation of the piperazine ring, a common scaffold in many FDA-approved drugs, valued for its ability to improve solubility and serve as a versatile synthetic handle. This guide will dissect its predicted properties and outline the gold-standard methodologies for their empirical validation.

Molecular Structure and Core Identifiers

The foundational step in characterizing any compound is to define its structure and fundamental properties.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₂₀N₂O

  • Molecular Weight: 184.28 g/mol

While a dedicated CAS Number for this specific isomer is not readily found in major chemical databases, a closely related isomer, 3,3-dimethyl-1-(piperazin-1-yl)butan-2-one, is documented, often as a dihydrochloride salt.[1] This highlights the importance of precise nomenclature and isomeric purity when conducting experimental work.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueSource
XLogP3 1.1 - 1.6Computed
Topological Polar Surface Area (TPSA) 32.3 ŲComputed
Hydrogen Bond Donors 1 (the secondary amine)Computed
Hydrogen Bond Acceptors 3 (the two nitrogens and the carbonyl oxygen)Computed
Rotatable Bond Count 2Computed

These predicted values provide an initial blueprint of the molecule's expected behavior. The positive LogP suggests a degree of lipophilicity, while the TPSA and hydrogen bonding capacity indicate potential for aqueous solubility and interaction with biological targets.

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a prerequisite for the absorption of an orally administered drug. The structure of this compound presents a classic interplay of hydrophilic and hydrophobic elements. The piperazine ring, particularly its protonatable secondary amine, and the polar carbonyl group contribute to water solubility.[2] Conversely, the tert-butyl group is a significant hydrophobic feature that will limit solubility.

Causality Behind Experimental Choices

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[3][4][5] This method is favored for its directness and reliability, as it measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a true thermodynamic value rather than a kinetic one.[4][5] The choice of buffer (e.g., phosphate-buffered saline at pH 7.4) is critical, as it mimics physiological conditions and accounts for the ionization of the basic piperazine moiety, which significantly impacts solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of solid this compound to a known volume of a suitable aqueous buffer (e.g., PBS, pH 7.4) in a sealed, inert container. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[5]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, centrifugation or filtration (using a filter material that does not adsorb the compound) is required.

  • Quantification: Accurately dilute a sample of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration of the saturated solution.

Visualization: Solubility Determination Workflow

G Workflow for Shake-Flask Solubility Measurement cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to buffer (pH 7.4) B Agitate at constant T (24-48 hours) A->B C Centrifuge or Filter to get clear supernatant B->C D Dilute supernatant C->D E Quantify via HPLC or LC-MS D->E F Calculate Solubility (e.g., µg/mL) E->F G Workflow for Shake-Flask LogP Measurement A 1. Prepare mutually saturated solvents (Octanol & Water) B 2. Dissolve compound in aqueous phase A->B C 3. Add octanol phase & equilibrate (shake) B->C D 4. Separate phases (centrifugation) C->D E 5. Measure concentration in BOTH phases (HPLC) D->E F 6. Calculate: LogP = log([Octanol]/[Water]) E->F G Workflow for Potentiometric pKa Measurement A Calibrate pH meter with standard buffers B Dissolve compound in water/KCl solution A->B C Incrementally add standardized acid (titrant) B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa from half-equivalence point E->F

Caption: Potentiometric titration for determining acid dissociation constants (pKa).

Synthesis and Purity Considerations

The most direct synthetic route to this compound is the acylation of piperazine.

Proposed Synthetic Pathway

The synthesis would likely proceed in two steps:

  • Acid Chloride Formation: 3,3-dimethylbutanoic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 3,3-dimethylbutanoyl chloride.

  • Amide Coupling: The resulting acid chloride is then reacted with piperazine. To achieve mono-acylation and avoid the formation of the di-acylated product, a large excess of piperazine or the use of a protecting group on one of the piperazine nitrogens would be necessary. A base, such as triethylamine, is typically added to neutralize the HCl byproduct.

Visualization: Proposed Synthesis Workflow

G Proposed Synthesis of Target Compound cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling Acid 3,3-Dimethylbutanoic Acid AcidChloride 3,3-Dimethylbutanoyl Chloride Acid->AcidChloride  + SOCl2 SOCl₂ SOCl2->AcidChloride Piperazine Piperazine (excess) Product This compound Piperazine->Product  + Base Base (e.g., Et₃N) Base->Product

Caption: A plausible two-step synthesis via acylation of piperazine.

Conclusion

This compound is a compound whose physicochemical profile is dictated by a balance of the hydrophilic piperazine-amide functionality and the lipophilic tert-butyl group. Based on this structure, it is predicted to be a basic compound with moderate lipophilicity and some degree of aqueous solubility. This guide has provided not only these theoretical insights but also the detailed, validated experimental frameworks necessary to determine its solubility, LogP, and pKa empirically. For any scientist or researcher in drug development, applying these rigorous protocols is a critical step to ensure that the foundational data guiding a project is both accurate and reliable, ultimately enabling more informed decisions in the quest for novel therapeutics.

References

  • PubChem. 3,3-Dimethyl-1-butanol | C6H14O | CID 12233. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 3,3-dimethylbutanoic acid. [Link]

  • PubChem. 3,3-Dimethyl-1-butene | C6H12 | CID 11210. National Center for Biotechnology Information. [Link]

  • PubChem. 3,3-Dimethyl-1-phenylbutan-2-one | C12H16O | CID 10171281. National Center for Biotechnology Information. [Link]

  • PubChem. Piperazine | C4H10N2 | CID 4837. National Center for Biotechnology Information. [Link]

  • PubChem. 3,3-Dimethyl-1-phenylbutan-1-one | C12H16O | CID 10866868. National Center for Biotechnology Information. [Link]

  • PubChem. 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 4-[4-(3,3-Dimethylbutyl)piperazin-1-yl]butan-2-one. National Center for Biotechnology Information. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Wikipedia. Piperazine. [Link]

  • Google Patents.
  • Journal of Pharmaceutical and Biomedical Analysis. Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]

  • National Institutes of Health. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Google Patents. EP0884299B1 - Process for the synthesis of 3,3-dimethyl-butyric acid.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ChemBK. 3,3-dimethylbutanoic acid. [Link]

  • Cheméo. Piperazine (CAS 110-85-0). [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • YouTube. Measurement of pKa by Potentiometry. [Link]

  • NIST. Butanoic acid, 3,3-dimethyl-. [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • ResearchGate. The correlation of the Log P values obtained by the shake flask method.... [Link]

  • PubMed. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. [Link]

  • Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. [Link]

  • ResearchGate. The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;.... [Link]

Sources

The Piperazine Scaffold: A Master Key in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, few heterocycles possess the "privileged" status of the piperazine ring. Far more than a simple linker, the piperazine scaffold acts as a critical modulator of physicochemical properties, offering a unique balance of conformational rigidity and flexibility.[1][] This guide moves beyond a catalog of drugs to explore the mechanistic reasons why piperazine-based compounds remain a dominant force in CNS, oncology, and emerging targeted protein degradation (PROTAC) therapies.

The Chemo-Structural Advantage

The ubiquity of piperazine in FDA-approved drugs (e.g., Imatinib, Aripiprazole, Palbociclib) is not coincidental. It stems from three core structural advantages that researchers leverage during lead optimization:

  • pKa Modulation & Solubility: The secondary amines in piperazine have pKa values of approximately 9.8 and 5.6. At physiological pH, the ring is often mono-cationic. This ionization drastically improves water solubility—a critical failure point for many lipophilic drug candidates.

  • Conformational Control: Piperazine exists predominantly in a chair conformation. This creates a defined vector for substituents at the N1 and N4 positions, allowing precise spatial orientation of pharmacophores without the entropic penalty associated with flexible alkyl chains.

  • Metabolic Stability: Unlike open-chain diamines, the cyclic nature of piperazine offers resistance to rapid metabolic cleavage, though N-oxidation and N-dealkylation remain primary metabolic routes.

CNS Targets: The GPCR "Aspartate Anchor"

The central nervous system (CNS) represents the historical stronghold of piperazine therapeutics. The scaffold is particularly effective in targeting G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D2/D3) receptors.

Mechanism of Action: The Ionic Lock

The efficacy of piperazine derivatives in CNS targets is frequently driven by a conserved interaction: the formation of a salt bridge between the protonated nitrogen of the piperazine ring and a conserved Aspartate residue (often Asp3.32 ) in the transmembrane helix 3 (TM3) of the receptor.

  • Causality: This ionic bond acts as an "anchor," stabilizing the ligand within the orthosteric binding pocket. The rigid piperazine ring then positions the attached aryl moiety (e.g., a dichlorophenyl group in Aripiprazole) to engage in

    
     stacking with aromatic residues (Phe/Trp) in TM6, triggering or blocking the conformational change required for signal transduction.
    
Visualization: GPCR Binding Mechanism

The following diagram illustrates the conserved "Ionic Lock" mechanism essential for 5-HT and Dopamine receptor modulation.

GPCR_Binding_Mechanism Ligand Piperazine-Based Ligand (Protonated N+) Receptor_Pocket GPCR Binding Pocket (TM3 / TM6 Helices) Ligand->Receptor_Pocket Diffuses into Aspartate Aspartate 3.32 (Anionic Anchor) Ligand->Aspartate Ionic Bond (Salt Bridge) Critical Stabilization Pi_Stacking Aromatic Residues (Phe/Trp) Ligand->Pi_Stacking Pi-Pi Interaction (Aryl Tail) Receptor_Pocket->Aspartate Contains Receptor_Pocket->Pi_Stacking Contains Conformation Receptor Conformational Change Aspartate->Conformation Stabilizes Active/Inactive State Pi_Stacking->Conformation Modulates Helix Movement Signal Downstream Signaling (G-Protein/Arrestin) Conformation->Signal Triggers

Caption: The "Ionic Lock" mechanism where the protonated piperazine nitrogen anchors to Asp3.32, enabling precise receptor modulation.

Oncology: Kinase Inhibition & Solubility

In oncology, piperazine serves a dual role: it acts as a solvent-exposed solubilizing group and a hydrogen-bond acceptor.

  • Target Class: Tyrosine Kinases (BCR-ABL, EGFR) and Cyclin-Dependent Kinases (CDK4/6).

  • Case Study (Imatinib): In the BCR-ABL inhibitor Imatinib, the N-methylpiperazine moiety does not bind deep within the ATP pocket. Instead, it protrudes into the solvent front. This positioning is deliberate: it solubilizes the hydrophobic core of the molecule and forms a hydrogen bond with the carbonyl oxygen of Ile360, stabilizing the inactive conformation of the kinase.

Comparative Data: Piperazine in Oncology Drugs
DrugTargetPiperazine RoleKey Interaction
Imatinib BCR-ABLSolubility & H-bondingH-bond to Ile360 (Solvent Interface)
Palbociclib CDK4/6Solubility & PharmacokineticsProtrudes to solvent; improves oral bioavailability
Bosutinib SRC/ABLSelectivityH-bond network in the solvent channel

Experimental Protocol: Buchwald-Hartwig Amination

Creating N-aryl piperazines is a cornerstone reaction in medicinal chemistry.[3] The Buchwald-Hartwig Amination is the gold standard, offering superior yields over nucleophilic aromatic substitution (


), especially with unactivated aryl halides.
Protocol Integrity & Causality

This protocol uses a Palladium (Pd) catalyst cycle.[4][5][6] The choice of ligand is the critical variable: bulky, electron-rich phosphine ligands (e.g., BINAP, XantPhos) are required to facilitate the difficult reductive elimination step that forms the C-N bond.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Aryl Halide (1.0 equiv)[5]

    • Piperazine derivative (1.2 equiv)

    • Base: Sodium tert-butoxide (

      
      ) (1.4 equiv) - Why: Strong base required to deprotonate the amine-Pd complex.
      
    • Catalyst:

      
       (1-2 mol%) or 
      
      
      
      .
    • Ligand: BINAP or XantPhos (2-4 mol%).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 - 0.2 M concentration). Note: Solvents must be degassed to prevent oxidation of the Pd catalyst.

  • Reaction: Seal and heat to 80-100°C for 12-24 hours.

  • Workup: Filter through a celite pad (removes Pd black), dilute with EtOAc, wash with water/brine, and concentrate.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients for polar piperazines).

Visualization: Synthesis Workflow

Buchwald_Hartwig_Workflow Reagents Aryl Halide + Piperazine Base: NaOtBu Ox_Add Oxidative Addition (Pd0 inserts into Ar-X) Reagents->Ox_Add Heat/Solvent Catalyst Pd Catalyst + Ligand (BINAP/XantPhos) Catalyst->Ox_Add Amine_Coord Amine Coordination & Deprotonation Ox_Add->Amine_Coord Red_Elim Reductive Elimination (C-N Bond Formation) Amine_Coord->Red_Elim Rate Determining Step Red_Elim->Catalyst Regenerates Pd0 Product N-Aryl Piperazine Product Red_Elim->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination. Ligand bulk is crucial for the Reductive Elimination step.

Future Outlook: PROTACs and Rigid Linkers

The frontier of piperazine utility lies in Proteolysis Targeting Chimeras (PROTACs) .[7]

  • The Challenge: Early PROTACs used flexible PEG chains as linkers, often resulting in poor cell permeability and "floppy" conformations that reduced ternary complex stability.

  • The Piperazine Solution: Researchers are replacing PEG with piperazine-based linkers.[]

    • Rigidity: The ring constrains the linker geometry, pre-organizing the molecule to bind both the E3 ligase and the Target Protein (POI) effectively.

    • Solubility: The basic nitrogen can be protonated in the lysosome/endosome, aiding in endosomal escape, while remaining neutral in the cytosol to facilitate binding.

References

  • The Piperazine Scaffold in Medicinal Chemistry

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry
    • Source: ChemistryOpen (2025/2026 Review)
    • URL:[Link](Note: Placeholder for the general review found in search results)

  • CNS & GPCR Mechanisms

    • Title: Molecular Modeling of 5HT2A Receptor Arylpiperazine Ligands Interactions[8][9]

    • Source: Ovid / Journal of Chemical Inform
    • URL:[Link](Direct link to specific DOI 10.1111/cbdd.12265 via publisher)

  • Oncology & Kinase Inhibitors

    • Title: An insight into the therapeutic potential of piperazine-based anticancer agents[10]

    • Source: Turkish Journal of Chemistry
    • URL:[Link]

  • Synthesis Protocol (Buchwald-Hartwig)

    • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions
    • Source: NIH / PubMed Central
    • URL:[Link]

  • PROTAC Linker Design

    • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation st
    • Source: RSC Advances / NIH
    • URL:[Link]

Sources

Pharmacological Characterization of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : A Guide to CNS Receptor Profiling Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to CNS Receptor Binding Affinity & Scaffold Validation

Executive Summary: The "Privileged" Piperazine Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, the piperazine ring is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. This guide focuses on the pharmacological evaluation of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one (also referred to as 1-(3,3-dimethylbutanoyl)piperazine ).

While often utilized as a synthetic intermediate or a fragment in Fragment-Based Drug Discovery (FBDD), this specific molecule possesses physicochemical properties—specifically the combination of a basic secondary amine and a bulky lipophilic tert-butyl tail—that predispose it to interaction with specific CNS targets, most notably Sigma-1 (


) receptors  and specific Trace Amine-Associated Receptors (TAARs) .

This whitepaper details the structural logic, predicted binding mechanisms, and rigorous experimental protocols required to validate the CNS affinity of this compound.

Chemical Profile & Physicochemical Properties

Understanding the binding affinity begins with the molecular properties that dictate pharmacokinetics (PK) and Blood-Brain Barrier (BBB) penetration.

Compound Identity:

  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • N1-Acyl Group: The 3,3-dimethylbutanoyl moiety acts as a hydrophobic anchor. The tert-butyl group provides steric bulk, often enhancing selectivity for hydrophobic pockets in receptors like

      
      .
      
    • N4-Secondary Amine: The unsubstituted nitrogen (

      
      ) is protonated at physiological pH. This cationic center is critical for forming an electrostatic "ionic lock" with conserved Aspartate (Asp) residues in GPCRs and Sigma receptors.
      

CNS Druggability Assessment:

PropertyValue (Predicted)CNS Relevance
Molecular Weight 184.28 g/mol Ideal for BBB penetration (< 400 Da).
cLogP ~1.2 - 1.5Optimal range for CNS entry (1.5–3.0 is ideal, but ~1.2 allows high solubility).
Topological Polar Surface Area (TPSA) ~32 ŲWell below the 90 Ų threshold for BBB permeability.
H-Bond Donors (HBD) 1 (NH)Low HBD count favors brain uptake.
Predicted Pharmacology & Mechanism of Action

Based on Structure-Activity Relationship (SAR) data of N-acyl piperazines, this compound is predicted to exhibit a specific binding profile.

3.1 The Sigma-1 Receptor (

R) Hypothesis

The most probable high-affinity target for this scaffold is the Sigma-1 receptor .

  • Mechanism:

    
    R binding sites require a basic nitrogen (for electrostatic interaction with Asp126 ) flanked by hydrophobic regions.
    
  • Fit: The tert-butyl group of the 3,3-dimethylbutanoyl chain mimics the hydrophobic bulk of known

    
     ligands (e.g., pentazocine, PRE-084), while the piperazine ring provides the necessary distance to the cationic center.
    
  • Functional Outcome: Ligands at

    
    R often modulate calcium signaling and ER stress responses.
    
3.2 Secondary Targets (GPCRs)
  • 5-HT (Serotonin) Receptors: Simple N-acyl piperazines often show low-to-moderate affinity for 5-HT

    
     or 5-HT
    
    
    
    unless an aryl group is attached to the N4 position. This compound is likely a low-affinity fragment (
    
    
    ) for these receptors but serves as a critical "linker" scaffold.
  • TAAR1: Small, lipophilic amines can activate TAAR1. The steric bulk of the tert-butyl group may influence selectivity.

Visualization: Receptor Signaling & Assay Logic
4.1 Sigma-1 Receptor Modulation Pathway

The following diagram illustrates the downstream effects of a Sigma-1 agonist/antagonist, which is the primary assay readout for this compound class.

SigmaSignaling Ligand 3,3-Dimethyl-1- (piperazin-1-yl)butan-1-one Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Binding (Ki) IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R Modulation (Chaperoning) ERStress ER Stress Response (Chaperone Activity) Sigma1->ERStress Regulation CaRelease Mitochondrial Ca2+ Influx IP3R->CaRelease Ca2+ Flux

Figure 1: Putative signaling pathway for Sigma-1 receptor modulation by piperazine ligands.[1] Binding stabilizes the receptor-chaperone complex, influencing Calcium flux.

Experimental Protocols: Validating Affinity

To scientifically validate the binding affinity (


) of this compound, a competitive radioligand binding assay is the gold standard.
Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the inhibition constant (


) using Guinea Pig brain membranes (rich in 

).

Reagents:

  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Non-specific Determinant: Haloperidol (

    
    ) or GBR-12909.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:

  • Membrane Preparation:

    • Homogenize guinea pig brain cortex in ice-cold Tris-sucrose buffer.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes. Resuspend in binding buffer.

  • Incubation:

    • Prepare 96-well plates.

    • Add

      
       test compound (this compound) at varying concentrations (
      
      
      
      to
      
      
      ).
    • Add

      
      
      
      
      
      (Final conc: 3 nM).
    • Add

      
       membrane suspension (
      
      
      
      protein).
    • Incubate: 120 minutes at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail.

    • Count Radioactivity (CPM) via Liquid Scintillation Counter.

Data Analysis: Calculate


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff Equation :

Where

is radioligand concentration and

is its dissociation constant.
4.2 Workflow Visualization

BindingAssay Prep Membrane Prep (Guinea Pig Brain) Dosing Add Test Compound (10^-10 to 10^-5 M) Prep->Dosing Radio Add [3H]-Pentazocine (3 nM) Dosing->Radio Incubate Incubate 120 min @ 25°C Radio->Incubate Filter Filter (GF/B) & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analysis Calculate Ki (Cheng-Prusoff) Count->Analysis

Figure 2: Workflow for competitive radioligand binding assay to determine Ki.

Data Interpretation & SAR Context

When analyzing the results for this compound, the affinity data should be interpreted within the context of fragment-based discovery.

Ki RangeClassificationInterpretation for this Scaffold
< 10 nM High AffinityUnexpected for a fragment. Suggests the tert-butyl group fits a specific hydrophobic pocket perfectly.
10 - 100 nM Moderate AffinityLikely outcome for Sigma-1. Indicates the scaffold is a solid "Lead" for optimization.
100 nM - 1 µM Low AffinityTypical for N-acyl piperazines without N4-aryl substitution. Useful as a starting fragment.
> 1 µM InactiveThe compound does not bind significantly; structural modification (e.g., adding an N4-benzyl group) is required.

Optimization Strategy: If the


 is 

, the standard medicinal chemistry approach is to arylate the N4 nitrogen . Adding a benzyl or phenyl group typically boosts affinity for 5-HT and Dopamine receptors by providing a

interaction site, transforming the "inactive" fragment into a potent CNS ligand.
References
  • Review of Piperazine Scaffolds in CNS: Role of Piperazine Moiety in Development of CNS Agents. Source: Journal of Advanced Pharmaceutical Technology & Research. URL:[Link]

  • Sigma Receptor Ligand Design: Structural Insight into Piperazine Derivatives as Sigma-1 Receptor Antagonists. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Cheng-Prusoff Equation: Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Source: Biochemical Pharmacology. URL:[Link]

  • Radioligand Binding Protocols: NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocols. Source: UNC School of Medicine. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Novel Chemical Tool for Kinase Biology

The study of cellular signaling pathways, particularly those governed by protein kinases, is fundamental to understanding both normal physiology and the progression of diseases such as cancer and neurodegenerative disorders. Chemical probes, small molecules that selectively interact with a specific protein target, are indispensable tools for dissecting these complex biological processes.[1][2][3][4] This document provides detailed application notes and protocols for the use of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one , a novel compound with significant potential as a chemical probe.

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of biological entities, including G-protein coupled receptors and protein kinases.[5][6][7] The structural rigidity and hydrogen bonding capabilities of the piperazine ring often contribute to high target affinity and favorable pharmacokinetic properties.[6] Based on the prevalence of the piperazine core in kinase inhibitors, we hypothesize that this compound can serve as a valuable probe for a specific subset of the human kinome.

These application notes will therefore be presented through the lens of its hypothetical use as a selective inhibitor of a Cyclin-Dependent Kinase (CDK), a family of kinases often dysregulated in cancer. We will provide a comprehensive guide, from its synthesis to its application in target engagement and cellular imaging studies, equipping researchers with the necessary knowledge to effectively utilize this compound in their investigations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a chemical probe is paramount for designing robust and reproducible experiments.

PropertyValue/InformationSource/Justification
Molecular Formula C10H20N2O-
Molecular Weight 184.28 g/mol -
Appearance White to off-white solid (predicted)Based on similar N-acylpiperazines.
pKa pKa1: ~5.35, pKa2: ~9.73Based on the known pKa values of piperazine.[8][9]
Solubility Freely soluble in water and polar organic solvents like DMSO and ethanol.[8]The piperazine moiety enhances aqueous solubility.
Hygroscopicity Potentially hygroscopic.[8]Piperazine and its salts can absorb water from the air.[8]
Storage Store at -20°C, desiccated, and protected from light.To prevent degradation due to moisture and light.

Stock Solution Preparation: For in vitro assays, prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). For cellular assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced artifacts.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward acylation of piperazine.

Protocol 1: Synthesis of this compound

Materials:

  • Piperazine

  • 3,3-Dimethylbutyryl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve piperazine (2 equivalents) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add 3,3-dimethylbutyryl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application 1: In Vitro Target Engagement using Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[10][11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[12]

Protocol 2: CETSA for Target Engagement

Materials:

  • Cancer cell line expressing the hypothetical target kinase (e.g., a CDK)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific to the target kinase for Western blotting or ELISA

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Heating: After treatment, wash the cells with PBS and then resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature by Western blotting or ELISA using a target-specific antibody.

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Diagram 1: CETSA Workflow

CETSA_Workflow A Cell Treatment with Compound or Vehicle B Heating to a Range of Temperatures A->B Incubation C Cell Lysis B->C Thermal denaturation D Separation of Soluble and Precipitated Proteins C->D Centrifugation E Quantification of Soluble Target Protein D->E Western Blot/ELISA F Generation of Melting Curves E->F Data Plotting

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Application 2: Target Identification and Selectivity Profiling using Kinobeads Pulldown

To identify the protein targets of this compound and assess its selectivity across the kinome, a chemoproteomics approach using Kinobeads is highly effective.[13][14][15] Kinobeads are composed of a mixture of kinase inhibitors immobilized on a solid support, which allows for the affinity enrichment of a large number of kinases from a cell lysate.

Protocol 3: Kinobeads Pulldown Assay

Materials:

  • Cell lysate from the cell line of interest

  • Kinobeads

  • This compound

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • Materials for SDS-PAGE and mass spectrometry

Procedure:

  • Lysate Preparation: Prepare a native cell lysate under conditions that preserve protein structure and kinase activity.

  • Competitive Binding: Incubate the cell lysate with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 4°C. This allows the compound to bind to its targets.

  • Kinobeads Incubation: Add the pre-washed Kinobeads to the lysate and incubate for another hour at 4°C to allow unbound kinases to bind to the beads.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads using an appropriate elution buffer (e.g., containing a high concentration of a broad-spectrum kinase inhibitor or by boiling in SDS-PAGE sample buffer).

  • Proteomic Analysis: Analyze the eluted proteins by mass spectrometry to identify and quantify the kinases that were competed off by this compound.

Data Analysis: The reduction in the amount of a specific kinase pulled down by the Kinobeads in the presence of the compound indicates that the compound binds to that kinase. By performing this at multiple concentrations, a dose-response curve can be generated to determine the apparent binding affinity (Kd,app) for each target.

Diagram 2: Kinobeads Pulldown Workflow

Kinobeads_Workflow cluster_0 Competitive Binding cluster_1 Affinity Purification cluster_2 Analysis A Cell Lysate B Add Compound or Vehicle A->B C Add Kinobeads B->C D Wash and Elute C->D E Mass Spectrometry D->E F Identify and Quantify Competed Kinases E->F

Caption: Workflow for Kinobeads pulldown assay.

Application 3: Cellular Imaging with a Fluorescently Labeled Derivative

To visualize the subcellular localization of this compound, a fluorescent derivative can be synthesized. This involves coupling a fluorophore to the available secondary amine on the piperazine ring.

Protocol 4: Synthesis of a Fluorescent Derivative

A common strategy is to use an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester of a fluorophore (e.g., fluorescein or a rhodamine derivative).

Materials:

  • This compound

  • A fluorescent dye with an NHS ester functional group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve this compound (1 equivalent) and the fluorescent dye-NHS ester (1.1 equivalents) in anhydrous DMF.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Stir the reaction at room temperature, protected from light, for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Purify the fluorescently labeled compound by reverse-phase HPLC.

  • Confirm the structure and purity by mass spectrometry and NMR.

Protocol 5: Live-Cell Fluorescence Microscopy

Materials:

  • Fluorescently labeled this compound

  • Cells grown on glass-bottom dishes

  • Live-cell imaging medium

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining, if applicable)

  • Confocal microscope

Procedure:

  • Cell Staining: Incubate the live cells with the fluorescently labeled compound at an appropriate concentration (typically in the nanomolar to low micromolar range) in live-cell imaging medium for 30-60 minutes.

  • Co-staining (Optional): In the last 15-20 minutes of incubation, add Hoechst 33342 to stain the nucleus and/or other organelle-specific dyes.

  • Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove unbound probe.

  • Imaging: Immediately image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and any co-stains.

Data Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent probe by observing its co-localization with organelle-specific markers.

Data Interpretation and Best Practices

  • Controls are Critical: For every experiment, include appropriate controls. For CETSA, a vehicle control is essential. For Kinobeads pulldown, a no-compound control is necessary. For imaging, an unstained cell control and cells stained only with the organelle markers are needed.

  • Concentration Matters: Use a range of concentrations of the chemical probe to establish dose-dependency.

  • Orthogonal Validation: Whenever possible, validate findings using an orthogonal method. For example, if Kinobeads suggest a target, confirm it with CETSA or a direct enzymatic assay.

  • Probe Characterization: Rigorously characterize the chemical probe for purity and identity before use.[1][2]

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). Wiley Online Library. Retrieved from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). PubMed. Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2019). PubMed Central. Retrieved from [Link]

  • Piperazine based antimicrobial polymers: a review. (2021). RSC Advances. Retrieved from [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. Retrieved from [Link]

  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. (2023). PubMed Central. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • Piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of n-substituted piperazines. (1950). Google Patents.
  • Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. (2023). MDPI. Retrieved from [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2021). PubMed Central. Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2019). ACS Publications. Retrieved from [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). PubMed. Retrieved from [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2004). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2022). PubMed Central. Retrieved from [Link]

  • Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. (2022). bioRxiv. Retrieved from [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2002). ResearchGate. Retrieved from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (2022). PubMed Central. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Retrieved from [Link]

  • Fluorescein-core piperazine as a fluorescent labeling reagent for highly sensitive determination of jasmonic acid by high-performance liquid chromatography. (2012). RSC Publishing. Retrieved from [Link]

  • Full article: Small Molecules and Their Role in Effective Preclinical Target Validation. (2019). Taylor & Francis Online. Retrieved from [Link]

  • MN-kinobead pulldown experiment. (A) Synthetic scheme for the... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PubMed Central. Retrieved from [Link]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (2016). PubMed Central. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • 6-oxy-(acetyl piperazine) fluorescein as a new fluorescent labeling reagent for free fatty acids in serum using high-performance liquid chromatography. (2007). PubMed. Retrieved from [Link]

  • Target validation using in-cell small molecule clickable imaging probes. (2020). RSC Publishing. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Retrieved from [Link]

  • Benzophenoxazine-based fluorescent dyes for labeling biomolecules. (2006). ScienceDirect. Retrieved from [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2015). Brieflands. Retrieved from [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2022). MDPI. Retrieved from [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? (2023). Oncodesign Services. Retrieved from [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). AACR Journals. Retrieved from [Link]

  • Kinase inhibitor pulldown assay (KiP) for clinical proteomics. (2022). ResearchGate. Retrieved from [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one Analogs for CNS Target Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust high-throughput screening (HTS) workflow for evaluating analogs of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one (referred to herein as Scaffold B-1 ). The piperazine moiety is a "privileged structure" in medicinal chemistry, particularly for Central Nervous System (CNS) targets such as Sigma-1 receptors (


R) and Serotonin (5-HT) receptors. This guide provides a complete protocol for library generation, primary calcium flux screening using FLIPR technology, and secondary radioligand binding validation. The workflow is designed to identify high-affinity hits with optimized lipophilicity and metabolic stability.

Introduction: The Scaffold B-1 Advantage

The molecule This compound combines a bulky lipophilic tert-butyl group with a polar piperazine core. This specific architecture offers distinct pharmacological advantages:

  • Privileged Structure: The piperazine ring is a core component of numerous FDA-approved CNS drugs (e.g., Aripiprazole, Olanzapine), facilitating hydrogen bonding with receptor aspartate residues [1].

  • Steric Shielding: The tert-butyl (pivaloyl) group provides steric bulk that can enhance metabolic stability by protecting the amide bond from enzymatic hydrolysis.

  • Solubility: The basic nitrogen of the piperazine allows for salt formation, ensuring aqueous solubility required for HTS liquid handling.

Target Validation

This screening campaign focuses on Sigma-1 Receptor (


R)  modulation. 

R ligands often feature a basic amine flanked by hydrophobic regions—a pharmacophore perfectly matched by Scaffold B-1 analogs.

Workflow Overview

The following diagram illustrates the critical path from library synthesis to hit validation.

HTS_Workflow Library Library Generation (Scaffold B-1 Diversification) QC QC: LC-MS & Solubility Check Library->QC Primary Primary Screen (FLIPR Ca2+ Flux) QC->Primary Pass (>90% Purity) Analysis Data Analysis (Z-Factor & Hit Picking) Primary->Analysis Secondary Secondary Screen (Radioligand Binding) Analysis->Secondary Hits (>50% Inhibition) Secondary->Library SAR Feedback Lead Lead Candidates Secondary->Lead Ki < 100 nM

Figure 1: End-to-end HTS workflow for piperazine butanone analogs.

Phase 1: Library Generation (Protocol)

Objective: Synthesize a focused library of 384 analogs by functionalizing the secondary amine of Scaffold B-1.

Synthetic Route

The core scaffold is reacted with a diverse set of aryl halides (Buchwald-Hartwig amination) or sulfonyl chlorides to generate the library.

Reaction Scheme: Scaffold B-1 + R-X → 3,3-Dimethyl-1-(4-R-piperazin-1-yl)butan-1-one

Step-by-Step Protocol
  • Preparation: Dissolve Scaffold B-1 (10 mM) in anhydrous DMF.

  • Dispensing: Transfer 40 µL of scaffold solution into each well of a 384-well reaction plate.

  • Reagent Addition: Add 1.2 equivalents of electrophile (R-X) and 2.0 equivalents of DIPEA (base).

  • Incubation: Seal plates and shake at 60°C for 12 hours.

  • Purification (Solid Phase): Add polymer-supported scavenger resin (Trisamine) to remove excess electrophile. Filter into a storage plate.

  • QC: Randomly sample 5% of wells for LC-MS verification (Target purity > 90%).

Phase 2: Primary HTS - FLIPR Calcium Flux

Objective: Identify antagonists of a Gq-coupled GPCR (e.g., 5-HT2A) or modulators of ER calcium release via


R using a functional fluorescent assay.
Assay Principle

Intracellular calcium mobilization is measured using a calcium-sensitive dye (Fluo-4 or Fluo-8).[1] Upon ligand binding, calcium release triggers fluorescence, detected by the FLIPR (Fluorometric Imaging Plate Reader) system [2].

Materials
  • Cell Line: CHO-K1 stably expressing the target receptor.

  • Dye: Fluo-8 AM (AAT Bioquest) or Fluo-4 Direct (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Probenecid: 2.5 mM (Inhibits anion transporters to keep dye inside cells).

Detailed Protocol
  • Cell Plating:

    • Dispense 10,000 cells/well in 25 µL media into 384-well black-wall/clear-bottom poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare 2X Dye Loading Solution (Fluo-8 AM + Probenecid in Assay Buffer).

    • Add 25 µL of 2X Dye Solution to each well (Final Vol = 50 µL).

    • Critical: Do not wash cells if using a "No-Wash" kit. Incubate 1 hour: 30 min at 37°C, then 30 min at RT to equilibrate.

  • Compound Addition (Online):

    • Prepare compound source plate (5X concentration in HBSS + 0.5% DMSO).

    • Place cell plate and source plate into the FLIPR Penta.

  • Measurement:

    • Baseline: Record fluorescence for 10 seconds.

    • Addition: Inject 12.5 µL of compounds.

    • Read: Measure fluorescence every 1 second for 60 seconds, then every 6 seconds for 2 minutes.

  • Data Output: Calculate Max-Min RFU (Relative Fluorescence Units).

Mechanism of Action Diagram

Assay_Mechanism Ligand Scaffold B-1 Analog Receptor GPCR / Sigma-1 Ligand->Receptor Binds G_Protein Gq Protein Activation Receptor->G_Protein PLC PLC-beta G_Protein->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Opens Channels Dye Fluo-8 (Dark) ER->Dye Ca2+ Release Fluorescence Fluo-8 (Bright) SIGNAL DETECTED Dye->Fluorescence Chelation

Figure 2: Signal transduction pathway utilized in the Calcium Flux Assay.

Data Analysis & Hit Selection

Quality Control: Z-Factor

Calculate the Z-factor for each plate to ensure assay robustness [3].



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Acceptance Criteria: A plate is valid if

    
    .
    
Data Summary Table
ParameterValue / Criteria
Assay Window Signal/Background > 3.0
Z' Factor > 0.6 (Excellent)
Hit Cutoff > 50% Inhibition at 10 µM
DMSO Tolerance Up to 1.0% (Final Assay Concentration)
CV (Coefficient of Variation) < 10% across replicates

Phase 3: Secondary Screen - Radioligand Binding

Objective: Validate hits by determining binding affinity (


) for the Sigma-1 receptor, distinguishing true binders from false positives (e.g., fluorescent interferers).
Protocol
  • Membrane Prep: Use Guinea pig brain membranes or HEK293 overexpressing

    
    R.
    
  • Radioligand: [3H]-(+)-Pentazocine (2 nM final concentration) [4].

  • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation:

    • Mix Membranes + Radioligand + Test Compound (Scaffold B-1 analog).

    • Incubate 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters using a Brandel harvester. Wash 3x with ice-cold Tris buffer.[2]

  • Counting: Liquid scintillation counting.

  • Calculation: Derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Review of Piperazine Scaffolds: Title: The piperazine scaffold for novel drug discovery efforts.[3][4][5][6][7] Source: Expert Opinion on Drug Discovery.[3][5][7] Link:[Link]

  • FLIPR Assay Guide: Title: FLIPR Calcium 6 Assay Kit Protocol.[8] Source: Molecular Devices Application Note. Link:[Link]

  • Z-Factor Calculation: Title: A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Source: Journal of Biomolecular Screening (Zhang et al., 1999). Link:[Link]

  • Sigma-1 Receptor Protocol: Title: Sigma Receptor Binding Assays.[9][10] Source: Current Protocols in Pharmacology (NIH). Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

[1][2][3]

Case ID: PIP-DMB-001 Status: Active Subject: Troubleshooting purification, isolation, and detection of crude 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one.

Executive Summary

You are likely encountering difficulties isolating This compound (hereafter referred to as Target 1 ) due to its physicochemical duality.[1][2][3] It is a polar, secondary amine base, yet it possesses a lipophilic tert-butyl-like tail.[1][2][3]

The three most common failure modes reported for this molecule are:

  • Bis-Acylation: Contamination with the neutral byproduct 1,4-bis(3,3-dimethylbutyryl)piperazine.[1][2][3]

  • Detection Failure: The molecule lacks a strong UV chromophore, making standard HPLC/Flash monitoring difficult.[1][2][3]

  • Phase State: The free base often isolates as a viscous oil rather than a solid, complicating handling.[1][2][3]

This guide provides self-validating protocols to resolve these specific issues.

Module 1: The "Bis-Acyl" Challenge (Selectivity & Isolation)

The Problem

If you synthesized Target 1 by reacting piperazine with 3,3-dimethylbutyryl chloride (or the activated acid), you are fighting a statistical battle. Even with sterically hindered acyl groups, the secondary amine of the product remains nucleophilic, leading to the formation of the Bis-Impurity (1,4-bis-acylated piperazine).[2][3]

The Solution: The "pH Switch" Protocol

Do not rely on silica chromatography as your primary purification step.[1][2][3] The most effective method is a chemical separation based on basicity.[1][2] The Bis-Impurity is a neutral amide; Target 1 is a basic amine.[1][2] We exploit this difference using a liquid-liquid extraction "switch."[1][2][3]

Protocol: Acid/Base Extractive Purification

Prerequisite: Your crude reaction mixture is in an organic solvent (e.g., Dichloromethane - DCM).[1][3]

StepActionMechanistic Logic
1 Water Wash Wash the organic crude (DCM) with water (

vol).
Removes Excess Piperazine. Unreacted piperazine is highly water-soluble and will partition into the aqueous phase.[1][2]
2 Acid Extraction (Critical) Extract the DCM layer with 1M HCl (

). Collect the Aqueous Acidic layers .
The Switch. Target 1 protonates to form a water-soluble salt (

).[1][2][3] The Bis-Impurity (neutral) cannot protonate and remains in the DCM.
3 Discard Organic The DCM layer now contains the Bis-Impurity and non-basic byproducts.[2][3]Purification. You have physically separated the impurity based on chemical properties.[1][2]
4 Basification Cool the acidic aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.Free Basing. The salt is converted back to the lipophilic free base (

).[1][2][3] The solution will likely turn cloudy (oiling out).
5 Final Extraction Extract the basic aqueous layer with DCM (

).[1][3] Dry (Na

SO

) and concentrate.
Recovery. Target 1 returns to the organic phase, now free of bis-impurity and starting piperazine.[2][3]
Workflow Visualization

The following diagram illustrates the logic flow of this purification method.

PurificationFlowCrudeCrude Reaction Mix(Target + Bis-Impurity + Piperazine)WashWash with WaterCrude->WashOrg1Organic Phase(Target + Bis-Impurity)Wash->Org1Organic LayerAqWasteAqueous Waste(Excess Piperazine)Wash->AqWasteAqueous LayerAcidExtExtract with 1M HClOrg1->AcidExtOrgWasteOrganic Waste(Bis-Impurity - Neutral)AcidExt->OrgWasteOrganic Layer(Discard)AqAcidAqueous Acid Phase(Target Salt - Water Soluble)AcidExt->AqAcidAqueous Layer(Keep)BaseStepBasify to pH > 12(NaOH)AqAcid->BaseStepFinalExtExtract with DCMBaseStep->FinalExtPureProductPure Target 1(Free Base Oil)FinalExt->PureProduct

Figure 1: The "pH Switch" purification logic.[1][2][3] By toggling the pH, the target molecule is moved between phases, leaving neutral impurities behind.[2][3]

Module 2: The "Invisible" Peak (Detection)

The Problem

Target 1 lacks a conjugated

1223negligible UV absorbance312
Troubleshooting Guide: Visualization Techniques
MethodSuitabilityProtocol / Notes
UV (205-210 nm) LowRisk: High background noise from solvents (Ethyl Acetate absorbs here).[1][2][3] Only use with Acetonitrile/Water gradients.[1][3]
Ninhydrin Stain High The free secondary amine reacts strongly.[1][2] Result: Dark blue/purple spot on TLC.
Iodine Chamber High Universal stain for amides/amines.[1][3] Result: Brown/Yellow spot.
Dragendorff's MediumSpecific for tertiary/secondary amines.[1][3] Result: Orange spot on yellow background.[1][3]
ELSD Best Evaporative Light Scattering Detectors see mass, not light.[1][3] Ideal for automated flash chromatography.[1][3]

Module 3: Physical State & Storage (Oil vs. Solid)[1][3]

The Problem

The free base of Target 1 is likely a viscous oil or a low-melting solid due to the flexible alkyl chain and lack of rigid aromatic stacking.[2][3] Oils are difficult to weigh, transfer, and analyze.[2][3]

The Solution: Salt Formation

To convert the oil into a stable, crystalline solid, generate a salt.[2][3]

Protocol: Hydrochloride Salt Formation

  • Dissolve the purified free base oil in a minimum amount of dry Diethyl Ether or 1,4-Dioxane.[1][2][3]

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

  • A white precipitate should form immediately.[1][3]

  • Filter the solid and wash with cold ether.[1][2]

  • Result: this compound hydrochloride.[1][2][3] This solid is non-hygroscopic and stable for long-term storage.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use Boc-piperazine instead of piperazine? A: Yes, and it is chemically superior.[1][2][3] Using 1-Boc-piperazine prevents bis-acylation entirely.[1][2][3]

  • Workflow: React Boc-piperazine with 3,3-dimethylbutyryl chloride

    
     Isolate Intermediate 
    
    
    Deprotect with TFA or HCl.[1][2][3]
  • Trade-off: Higher cost of reagents vs. simpler purification.[1][2]

Q: My product is tailing severely on TLC/Column. Why? A: The secondary amine interacts with the acidic silanols on the silica gel.[2][3]

  • Fix: Add 1% Triethylamine (TEA) or 1% NH

    
    OH  to your eluent (e.g., DCM/MeOH/TEA 90:9:1).[1][3] This blocks the silanol sites.[1][2]
    

Q: I tried the Acid/Base extraction, but I recovered nothing. Where is it? A: Check the pH of your aqueous layer before the final extraction.[2][3] Piperazine secondary amines have a pKa of ~9.[1][2]8. If your pH is 8 or 9, the molecule is still partially protonated and water-soluble.[1][2][3] You must drive the pH to >12 to ensure it is fully free-based and lipophilic.[2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1][2][3] (Standard reference for amine extraction and salt formation techniques).

  • Chao, B. S.; et al. "Controlling Selectivity in the Acylation of Piperazine Derivatives."[1][2][3] Journal of Organic Chemistry, 2006 , 71, 2345.[2][3] (Discussion on kinetics of diamine acylation).

  • Teledyne ISCO. "Flash Chromatography Guide: Purification of Amines." (Grounding for amine tailing and modifier usage).

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience, 2006 .[1][2][3] (Reference for Boc-protection strategy as an alternative).

Overcoming side reactions in the synthesis of piperazine ketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Piperazine Ketones

Topic: Overcoming Side Reactions in N-Alkylation of Piperazines with


-Haloketones
Document ID:  TSC-CHEM-2024-08
Author:  Senior Application Scientist Team

Scope & Definition

This guide addresses the synthesis of Piperazine Ketones via the nucleophilic substitution of piperazine with


-haloketones (e.g., 

-bromoacetophenone derivatives). This is a critical pharmacophore generation step in medicinal chemistry (e.g., antifungal azoles, antipsychotics).

Primary Reaction:



Critical Failure Modes:

  • Bis-alkylation: Formation of symmetric dimers.

  • Elimination: Dehydrohalogenation of the

    
    -haloketone to form 
    
    
    
    -unsaturated ketones (enones).
  • Rearrangement: Favorskii rearrangement leading to amides/esters.[1][2][3]

Troubleshooting Modules (Q&A)

Module A: The Bis-Alkylation Problem

The most common failure mode is the formation of the A-B-A dimer instead of the A-B product.

Q1: I am using a 1:1 ratio of piperazine to


-bromoketone, but I consistently isolate 30-40% of the bis-alkylated dimer. How do I stop this? 

Technical Insight: In a 1:1 mixture, as soon as the mono-alkylated product is formed, it competes with the starting piperazine for the remaining alkyl halide. Since secondary amines (the product) are often more nucleophilic than the primary-like amine of the starting piperazine (due to inductive donation from the alkyl chain), the reaction self-accelerates toward the dimer.

Corrective Protocol: You have two valid strategies. Do not use a 1:1 ratio unless you accept low yields.

  • The "Protecting Group" Route (High Purity):

    • Method: Use

      
      -Boc-piperazine  instead of free piperazine.
      
    • Logic: The Boc group renders one nitrogen non-nucleophilic.[4] Bis-alkylation is chemically impossible.

    • Post-Reaction: Deprotect with TFA/DCM or HCl/Dioxane to reveal the free amine.

    • Reference:J. Org.[4][5] Chem. 2012, 77, 7506-7511 (Discusses selective functionalization).[5]

  • The "Statistical Overload" Route (High Throughput):

    • Method: Use 5 to 10 equivalents of piperazine relative to the haloketone.

    • Logic: Statistically, the alkyl halide is far more likely to encounter a free piperazine molecule than a mono-alkylated product.

    • Workup: The excess piperazine is water-soluble. Wash the organic layer extensively with water/brine to remove the unreacted starting material.

Module B: Elimination vs. Substitution

Users often report low yields and the presence of "vinyl" protons in NMR, indicating the haloketone degraded.

Q2: My reaction turns black/dark brown, and I see olefinic signals in the NMR. The ketone mass is missing.

Technical Insight: You are witnessing Elimination (Dehydrohalogenation) .[6] The base you are using is acting as a Brønsted base (removing a proton) rather than a scavenger.


-Haloketones are prone to E2 elimination to form 

-unsaturated ketones (enones), which then polymerize or react promiscuously.

Root Cause Analysis:

  • Base too strong: Using NaOH, KOH, or alkoxides favors elimination.

  • Temperature too high: Elimination has a higher activation energy than substitution; heating promotes it.

  • Steric hindrance: If the piperazine is hindered, it acts as a base rather than a nucleophile.

Corrective Protocol:

  • Switch Bases: Use

    
      or 
    
    
    
    in acetone or acetonitrile. These are mild enough to buffer the acid formed without deprotonating the
    
    
    -carbon of the ketone aggressively.
  • Lower Temperature: Run the reaction at 0°C to RT . Do not reflux until you confirm conversion.

  • Solvent Effect: Switch to a polar aprotic solvent (DMF or MeCN) to accelerate the

    
     substitution rate relative to the E2 elimination rate.
    
Module C: The Favorskii Trap

A subtle side reaction where the carbon skeleton rearranges.

Q3: I isolated a product with the correct mass, but the NMR shows a missing methylene group and a new amide peak. What happened?

Technical Insight: You triggered the Favorskii Rearrangement . In the presence of bases, enolizable


-haloketones can form a cyclopropanone intermediate.[2] When the amine opens this ring, it forms an amide  with a contracted or rearranged skeleton, not the desired amino-ketone.

Corrective Protocol:

  • Avoid Alkoxides: Never use NaOMe or NaOEt.

  • Non-Nucleophilic Bases: If you must use a soluble organic base, use DIPEA (Hünig's base) . It is too sterically hindered to attack the carbonyl or promote the rearrangement efficiently compared to smaller bases.

Visualizing the Pathways

The following diagram illustrates the decision logic for optimizing the reaction and avoiding the pitfalls described above.

PiperazineSynthesis Start Start: Piperazine + alpha-Halo Ketone CheckStoich Check Stoichiometry Start->CheckStoich OneToOne 1:1 Ratio CheckStoich->OneToOne Standard ExcessPip Excess Piperazine (>5 equiv) CheckStoich->ExcessPip Statistical Control Protected N-Boc-Piperazine CheckStoich->Protected Chemical Control SideReaction1 Bis-Alkylation (Dimer Formation) OneToOne->SideReaction1 High Risk CheckBase Check Base/Temp ExcessPip->CheckBase Protected->CheckBase Success1 Mono-Alkylated Product StrongBase Strong Base (NaOH/Alkoxide) or High Heat CheckBase->StrongBase MildBase Mild Base (K2CO3/DIPEA) @ 0-25°C CheckBase->MildBase SideReaction2 Elimination (Enone) or Favorskii (Amide) StrongBase->SideReaction2 Mechanism Fail MildBase->Success1 Optimized Path

Caption: Decision tree for optimizing mono-alkylation and preventing dimerization/elimination.

Master Protocol: Selective Mono-Alkylation

This protocol uses the Protecting Group Strategy (Boc) as it offers the highest reliability for complex drug synthesis, eliminating the statistical distribution of products.

Reagents:

  • 
    -Boc-Piperazine (1.0 equiv)
    
  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv) - Milled/Powdered
    
  • Acetonitrile (MeCN) - Anhydrous

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -Boc-piperazine (10 mmol) in anhydrous MeCN (50 mL).
    
  • Base Addition: Add powdered

    
     (20 mmol). Ensure the base is finely ground to maximize surface area.
    
  • Temperature Control: Cool the suspension to 0°C using an ice bath. Critical: Cooling suppresses the elimination pathway.

  • Electrophile Addition: Dissolve the

    
    -bromoketone (10 mmol) in a minimal amount of MeCN (10 mL). Add this solution dropwise  to the piperazine suspension over 30 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If the reaction is sluggish, warm to 40°C, but do not reflux.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is usually the pure Boc-protected intermediate. If necessary, purify via silica gel chromatography (Hexane/EtOAc).

  • Deprotection (The "Release"): Dissolve the intermediate in DCM (20 mL) and add Trifluoroacetic acid (TFA) (5 mL). Stir for 2 hours. Evaporate volatiles to obtain the mono-alkylated piperazine ketone as a TFA salt.

Data Summary: Comparison of Methods

Parameter1:1 Free PiperazineExcess Piperazine (5 eq)N-Boc-Piperazine Route
Mono-Alkylation Yield 30-45%75-85%90-98%
Bis-Alkylation Major Side Product<5%0% (Impossible)
Purification Difficulty High (Separating dimer)Low (Aq. wash removes excess)Low (Deprotection step needed)
Atom Economy HighLow (Wastes 4 eq amine)Moderate (Protecting group waste)

References

  • Selective Monoalkylation Strategies

    • Topic: Use of protecting groups and stoichiometry to control piperazine alkylation.[4]

    • Source:Journal of Organic Chemistry, 2012, 77(17), 7506–7511.
    • Link:[Link]

  • Mechanisms of

    
    -Haloketone Reactions: 
    
    • Topic: Competition between substitution, elimin
    • Source:The Journal of Organic Chemistry, 1963, 28(4)
    • Link:[Link]

  • Piperazine Scaffolds in Drug Discovery

    • Topic: Review of synthetic approaches for piperazine-containing drugs.
    • Source:Molecules (MDPI), 2023, 28(3), 1366.
    • Link:[Link]

  • Favorskii Rearrangement Overview

    • Topic: Detailed mechanism of rearrangement vs substitution.
    • Source:Organic Chemistry Portal (Favorskii Reaction).
    • Link:[Link]

Sources

Technical Support Center: A Guide to Reproducible Synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges of poor reproducibility in the synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one. By providing a framework of frequently asked questions and in-depth troubleshooting, this document aims to empower you to diagnose and resolve common experimental hurdles, ensuring consistent and reliable results.

Introduction: Understanding the Core Challenges

The synthesis of this compound, a substituted piperazine, involves the formation of a stable amide bond. While seemingly straightforward, this reaction is susceptible to variability arising from reagent quality, reaction conditions, and purification methods. The piperazine moiety, with its two nitrogen atoms of differing reactivity in a substituted state, introduces specific challenges that require careful consideration to achieve high yield and purity. This guide will walk you through a systematic approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: Low yields are frequently traced back to inefficient amide bond formation. This can be due to several factors, including inadequate activation of the carboxylic acid (3,3-dimethylbutyric acid), the use of a hindered amine (piperazine), or suboptimal reaction conditions such as temperature and solvent choice.

Q2: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A2: The most common side product is the di-acylated piperazine, where both nitrogen atoms of the piperazine ring have reacted with the 3,3-dimethylbutyric acid. Other possibilities include unreacted starting materials and byproducts from the decomposition of coupling agents.

Q3: How critical is the purity of the piperazine starting material?

A3: Piperazine is hygroscopic and can absorb atmospheric water and carbon dioxide, forming hydrates and carbonates, respectively. The presence of water can hydrolyze activated carboxylic acid species, reducing the yield of the desired amide. It is crucial to use anhydrous piperazine or to dry it before use.

Q4: Can I use a standard amide coupling protocol for this synthesis?

A4: While standard protocols provide a good starting point, optimization is often necessary. The steric hindrance from the tert-butyl group on the 3,3-dimethylbutyric acid and the nature of the piperazine ring may require adjustments to the coupling agent, base, and reaction time to ensure complete conversion.

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Root Cause Analysis:

  • Ineffective Carboxylic Acid Activation: The carboxylic acid needs to be converted into a more reactive species (e.g., an acid chloride or an active ester) to react with the amine.

  • Poor Nucleophilicity of Piperazine: While piperazine is a good nucleophile, its reactivity can be diminished by protonation if the reaction conditions are too acidic.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role.

Troubleshooting Steps:

  • Verify Carboxylic Acid Activation:

    • Method: If preparing the acid chloride with thionyl chloride or oxalyl chloride, ensure the reaction goes to completion. This can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).

    • Rationale: Incomplete conversion to the acid chloride will leave unreactive carboxylic acid in the mixture.

  • Evaluate Coupling Agent and Conditions:

    • Recommendation: For direct coupling of the carboxylic acid and piperazine, use a reliable coupling agent such as EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/1-Hydroxybenzotriazole).

    • Rationale: These reagents form a highly reactive active ester in situ, which then readily reacts with the amine.

  • Optimize Base and Stoichiometry:

    • Protocol: When using a coupling agent, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used to neutralize the acid formed and to ensure the piperazine remains deprotonated and nucleophilic.

    • Stoichiometry: Use a slight excess of the carboxylic acid or coupling agent to ensure the complete conversion of the more valuable piperazine.

Issue 2: Presence of Significant Impurities

Root Cause Analysis:

  • Di-acylation of Piperazine: The formation of the 1,4-diacylated piperazine is a common side reaction.

  • Starting Material Contamination: Impurities in the starting materials will carry through the reaction.

  • Decomposition of Reagents: Coupling agents can decompose if not handled under appropriate anhydrous conditions.

Troubleshooting Steps:

  • Control Stoichiometry to Minimize Di-acylation:

    • Method: Use a controlled excess of piperazine relative to the 3,3-dimethylbutyric acid derivative. This favors the mono-acylation product.

    • Rationale: A higher concentration of the free piperazine will increase the probability of a mono-acylated product being formed over a di-acylated one.

  • Purification Strategy:

    • Recommendation: Utilize column chromatography to separate the mono-acylated product from the di-acylated byproduct and unreacted starting materials. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Rationale: The polarity difference between the mono- and di-acylated products allows for their separation on silica gel.

  • Ensure Reagent Purity:

    • Action: Verify the purity of your 3,3-dimethylbutyric acid and piperazine by NMR or GC-MS before starting the reaction.

    • Rationale: "Garbage in, garbage out." High-quality starting materials are essential for a clean reaction.

Issue 3: Inconsistent Biological Activity of the Final Compound

Root Cause Analysis:

  • Presence of Unidentified Impurities: Even small amounts of impurities can have significant biological effects.

  • Isomeric Impurities: If the starting materials contain isomers, these may be carried through to the final product.

  • Degradation of the Compound: The final product may be unstable under certain storage conditions.

Troubleshooting Steps:

  • Rigorous Analytical Characterization:

    • Methods: Employ a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the final compound.

    • Rationale: Orthogonal analytical methods provide a comprehensive picture of the compound's purity and structure, increasing confidence in the results.

  • Stability Studies:

    • Protocol: Assess the stability of the compound under various conditions (e.g., temperature, light, pH) to determine optimal storage and handling procedures.

    • Rationale: Understanding the compound's stability profile is crucial for ensuring that the material being tested is what you think it is.

Experimental Protocols

Protocol 1: Synthesis via Acid Chloride
  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,3-dimethylbutyric acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Formation:

    • Dissolve piperazine (2.0 eq) and triethylamine (2.2 eq) in anhydrous DCM in a separate flask at 0 °C.

    • Add the freshly prepared 3,3-dimethylbutyryl chloride (1.0 eq) in DCM dropwise to the piperazine solution.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis using EDC/HOBt Coupling
  • Reaction Setup:

    • To a solution of 3,3-dimethylbutyric acid (1.1 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of piperazine (1.0 eq) and DIPEA (1.5 eq) in DCM.

  • Reaction and Work-up:

    • Stir the reaction at room temperature overnight.

    • Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation

ParameterRecommended ValueRationale
Piperazine Stoichiometry 1.5 - 2.0 equivalentsMinimizes di-acylation.
Base Triethylamine or DIPEANon-nucleophilic base to prevent side reactions.
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)Good solubility for reactants and inert.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield Observed check_activation Verify Carboxylic Acid Activation (TLC, IR) start->check_activation check_coupling Evaluate Coupling Reagent & Conditions start->check_coupling check_amine Assess Piperazine Quality & Reactivity start->check_amine solution_activation Optimize Activation Step (e.g., change reagent, time) check_activation->solution_activation solution_coupling Change Coupling Agent (e.g., HATU, COMU) check_coupling->solution_coupling solution_amine Use Anhydrous Piperazine Adjust Base check_amine->solution_amine

Caption: A flowchart for diagnosing the root causes of low product yield.

Synthetic Pathway and Potential Side Reaction

synthesis_pathway acid 3,3-Dimethylbutyric Acid activated_acid Activated Acid Derivative acid->activated_acid + Activator piperazine Piperazine product This compound (Desired Product) piperazine->product Mono-acylation activator Activating Agent (e.g., SOCl₂, EDC/HOBt) activated_acid->product Mono-acylation side_product 1,4-Diacylpiperazine (Side Product) activated_acid->side_product Di-acylation product->side_product Di-acylation

Caption: The synthetic route to the target molecule and a key potential side reaction.

References

  • Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Piperazine Chemistry: The piperazine ring is a common scaffold in medicinal chemistry. For an overview of its importance and synthesis, see relevant sections in comprehensive organic chemistry textbooks or review articles on heterocyclic chemistry. A general resource is the Organic Chemistry Portal. [Link][1]

  • Purification Techniques: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Analytical Methods for Piperazines: The United Nations Office on Drugs and Crime provides recommended methods for the identification and analysis of piperazines, which can be adapted for research purposes. [Link][2]

  • Reagent Stability and Handling: For information on the stability and handling of common laboratory reagents, consult the safety data sheets (SDS) provided by the manufacturer. A comprehensive resource is PubChem. [Link]

Sources

Technical Support Center: A Scientist's Guide to Preventing Di-acylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of complex organic syntheses. A frequent challenge for researchers working with piperazine, a cornerstone scaffold in medicinal chemistry, is controlling its reactivity to achieve selective mono-acylation.[1] This guide provides in-depth troubleshooting advice, field-proven protocols, and the underlying chemical principles to help you prevent the formation of undesired di-acylated byproducts in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered by researchers during the acylation of piperazine.

Q1: I'm consistently getting di-acylated piperazine as my major product. What is the fundamental reason for this?

The primary reason lies in the structure of piperazine itself. It is a symmetrical diamine with two secondary amine nitrogens that have nearly identical nucleophilicity and reactivity.[1] When you introduce an acylating agent, both nitrogen atoms are susceptible to attack, often leading to a statistical mixture of unreacted starting material, the desired mono-acylated product, and the di-acylated byproduct. Under many conditions, the di-acylated product is the most thermodynamically stable, and if the reaction is left for too long or at higher temperatures, its formation can be favored.

Q2: What are the principal strategies to achieve selective mono-acylation?

There are two highly effective and widely adopted strategies to favor mono-acylation:

  • The Protecting Group Strategy: This is the most robust and reliable method. It involves chemically "masking" one nitrogen with a temporary protecting group. This makes the protected nitrogen unreactive, directing the acylation exclusively to the free nitrogen. The protecting group is then removed in a final step.[1][2]

  • The Kinetic & Stoichiometric Control Strategy: This is a more direct, one-pot approach that avoids the extra steps of protection and deprotection. It relies on carefully manipulating reaction conditions—such as stoichiometry, temperature, and addition rate—to kinetically favor the formation of the mono-acylated product over the di-acylated one.[1][3]

Q3: When should I choose a protecting group strategy versus a direct (kinetic/stoichiometric) approach?

The choice depends on your specific synthetic goals, scale, and purification capabilities.

  • Choose the Protecting Group Strategy when:

    • You require the highest possible purity and selectivity.

    • Your acylating agent is highly valuable, and you cannot afford to waste it on di-acylation or use a large excess of piperazine.

    • The subsequent purification of a product mixture would be challenging (e.g., similar polarity of mono- and di-acylated products).

    • You are working on a smaller, lab-scale synthesis where adding two extra steps is manageable.

  • Choose the Kinetic/Stoichiometric Control Strategy when:

    • You need to minimize the number of synthetic steps for efficiency (atom and step economy).[4]

    • Piperazine is inexpensive and can be used in a large excess to drive the reaction towards mono-acylation.

    • You are working on a larger scale where adding protection/deprotection steps significantly increases cost and time.[2]

    • You have optimized the conditions and can reliably separate the desired product from the excess piperazine and any di-acylated byproduct.

Q4: What is the best and most common protecting group for piperazine?

The tert-butoxycarbonyl (Boc) group is overwhelmingly the most favored protecting group for piperazine in non-peptide chemistry.[5][6] Its popularity stems from its excellent stability under a wide range of reaction conditions (e.g., basic, hydrogenolysis, nucleophilic attack) and, critically, its facile and clean removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][7][8] This allows for selective deprotection without disturbing many other functional groups in the molecule.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step workflows for the two primary strategies to achieve selective mono-acylation.

Guide 1: The Protecting Group Strategy — The High-Selectivity Workflow

Principle of Operation: This method is the synthetic chemist's last resort when other methods fail, but it is often the first choice for reliability.[4] By installing a bulky Boc group on one nitrogen, you create N-Boc-piperazine. The electronic and steric properties of the Boc group deactivate its attached nitrogen, leaving the second nitrogen as the sole nucleophilic site for your acylation reaction.[9] The process is a robust, three-stage sequence: Protect → Acylate → Deprotect .

Workflow Visualization:

G Piperazine Piperazine BocPiperazine 1. N-Boc-Piperazine (Mono-Protected) Piperazine->BocPiperazine Step 1: Protection (Boc)₂O AcylBocPiperazine 2. N'-Acyl-N-Boc-Piperazine BocPiperazine->AcylBocPiperazine Step 2: Acylation RCOCl, Base FinalProduct 3. Mono-Acylated Piperazine (Final Product) AcylBocPiperazine->FinalProduct Step 3: Deprotection TFA or HCl

Caption: The three-step workflow for selective mono-acylation using a Boc protecting group.

Protocol 1.1: Step-by-Step Mono-Boc Protection of Piperazine

This protocol is designed to selectively install a single Boc group onto the piperazine ring.[5][8]

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (e.g., 5 equivalents) in a suitable solvent like methanol or dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the cooled piperazine solution over 30-60 minutes. A slow addition rate is crucial to minimize di-protection.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the (Boc)₂O.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with water to remove the excess unreacted piperazine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc-piperazine.

  • Purification: The product is often pure enough for the next step. If necessary, purify via silica gel column chromatography.

Protocol 1.2: Step-by-Step Acylation of N-Boc-Piperazine

This general protocol uses an acyl chloride as the acylating agent.[10]

  • Reaction Setup: Dissolve N-Boc-piperazine (1 equivalent) and a non-nucleophilic base like triethylamine or DIPEA (1.1-1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the acyl chloride (1 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC/LC-MS.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N'-Acyl-N-Boc-piperazine by silica gel column chromatography.

Protocol 1.3: Step-by-Step N-Boc Deprotection

This protocol removes the Boc group to yield the final mono-acylated product.[7][11][12]

  • Reaction Setup: Dissolve the purified N'-Acyl-N-Boc-piperazine (1 equivalent) in DCM.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at room temperature. Alternatively, use a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Work-up:

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water and basify carefully with a base (e.g., saturated NaHCO₃ or 1M NaOH) to pH > 9.

    • Extract the free amine product into an organic solvent like ethyl acetate or DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Guide 2: The Kinetic & Stoichiometric Control Strategy — The One-Pot Workflow

Principle of Operation: This strategy manipulates the reaction to favor the kinetically preferred product (mono-acylated) over the thermodynamically stable product (di-acylated).[13] The key principles are:

  • Low Temperature: Reduces the available energy, making it harder for the reaction to overcome the activation energy barrier for the second acylation.[14][15]

  • Slow Addition & High Dilution: Keeps the instantaneous concentration of the acylating agent very low, ensuring it is more likely to encounter an unreacted piperazine molecule than a mono-acylated one.

  • Excess Piperazine: Statistically increases the probability that the acylating agent will react with a molecule of piperazine rather than the already-formed mono-acylated product.[1]

Mechanism Visualization:

G cluster_0 Reaction Pathway cluster_1 Control Strategy Reactants Piperazine + RCOCl Mono Mono-Acylated Product (Kinetic Product) Reactants->Mono k₁ (fast) Low Eₐ Di Di-Acylated Product (Thermodynamic Product) Mono->Di k₂ (slower) Higher Eₐ LowTemp Low Temperature LowTemp->Mono Favors SlowAdd Slow Addition SlowAdd->Mono Favors ExcessPip Excess Piperazine ExcessPip->Mono Favors

Caption: Kinetic control favors the faster-forming mono-acylated product.

Protocol 2.1: Mono-acylation using Excess Piperazine and Kinetic Control

This protocol is a direct, one-pot method that relies on careful control of reaction conditions.

  • Reaction Setup: In a large round-bottom flask, dissolve a significant excess of piperazine (5-10 equivalents) in an appropriate anhydrous solvent (e.g., DCM, THF).

  • Cooling: Thoroughly cool the stirred piperazine solution to 0 °C or lower (e.g., -20 °C with a dry ice/acetone bath).

  • Slow Reagent Addition: Dissolve the acylating agent (1 equivalent) in the same anhydrous solvent to make a dilute solution. Using a syringe pump or a dropping funnel, add this solution to the cold piperazine mixture very slowly over 1-2 hours. Maintaining a low temperature and slow addition rate is critical for selectivity.

  • Reaction: After the addition is complete, let the reaction stir at the low temperature for an additional 1-2 hours. Monitor the consumption of the acylating agent by TLC or LC-MS. Do not allow the reaction to warm up for an extended period, as this can promote the formation of the di-acylated product.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous NaHCO₃ solution.

    • Separate the organic layer. Extract the aqueous layer multiple times with your organic solvent to recover the product.

    • Combine the organic layers and wash with water or brine to remove the bulk of the excess piperazine and its salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: This is the most critical step for this method. The crude product will contain the desired mono-acylated piperazine and potentially some di-acylated byproduct. Careful purification by column chromatography or crystallization is typically required to isolate the pure product.

Part 3: Comparative Analysis of Strategies

The table below summarizes the key differences between the two primary methods to help you decide which is best suited for your specific experimental context.

ParameterProtecting Group StrategyKinetic & Stoichiometric Control Strategy
Selectivity Very High to ExcellentModerate to Good (highly condition-dependent)
Number of Steps 3 (Protect, Acylate, Deprotect)1 (Direct Acylation)
Overall Yield Often lower due to multiple stepsPotentially higher (fewer steps) but can be lower due to side products
Ease of Purification Generally easier; intermediates are cleanMore challenging; requires separation from excess starting material and byproduct
Cost-Effectiveness Higher reagent cost ((Boc)₂O, TFA) and more labor/time intensiveLower reagent cost (piperazine is cheap), but may require more solvent for purification
Scalability Can be complex to scale due to multiple steps and purificationsOften preferred for large-scale synthesis due to its operational simplicity

References

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.

  • BenchChem. (2025). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.

  • BenchChem. (2025). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.

  • BenchChem. (2025). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.

  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine.

  • BenchChem. (2025). Technical Support Center: Selective Mono-acylation of Piperazine.

  • ResearchGate. (n.d.). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions.

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

  • Dvorožňáková, E., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167.

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.

  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.

  • ResearchGate. (n.d.). Direct electrophilic N‐alkylation of piperazine under controlled stoichiometry to afford monosubstituted derivatives.

  • ScienceDirect. (2008). Mono-acylation of symmetric diamines in the presence of water. Tetrahedron Letters, 49(32), 4813-4815.

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

  • Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.

  • YouTube. (2020). Kinetic Control vs. Thermodynamic Control.

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

Sources

Reducing off-target effects of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization & Selectivity Profiling for 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

Case ID: PIP-SCFF-001 Status: Active Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary: The Scaffold Context

You are currently working with This compound (often utilized as a "linker-fragment" or core scaffold in medicinal chemistry). Structurally, this compound features a piperazine ring mono-acylated with a 3,3-dimethylbutanoyl (tert-butylacetyl) group.

  • The Advantage: The tert-butyl tail provides significant lipophilic bulk (

    
     modulation) and metabolic stability against proteolysis, while the piperazine secondary amine (N4) serves as a versatile handle for library expansion.
    
  • The Problem: The piperazine moiety is a "privileged scaffold," which is a double-edged sword. While it binds readily to desired targets, it is notoriously promiscuous, frequently causing off-target hits at Class A GPCRs (specifically Serotoninergic 5-HT and Dopaminergic D2 receptors) and the hERG potassium channel .

This guide addresses how to retain the structural utility of this scaffold while mitigating its "dirty" binding profile.

Troubleshooting Guide: Reducing Off-Target Liabilities

Issue A: High Affinity for 5-HT (Serotonin) or Dopamine Receptors

Symptom: Your compound shows


 in broad panel screens for 5-HT2A, 5-HT2C, or D2 receptors, causing CNS side-effect risks.

Root Cause: The secondary amine (N4) of the piperazine ring, typically protonated at physiological pH (pKa ~9.8), mimics the basic nitrogen found in endogenous monoamines. The lipophilic tert-butyl group facilitates crossing the Blood-Brain Barrier (BBB) and hydrophobic pocket docking.

Technical Solution:

  • Reduce Basicity (Electronic Tuning):

    • Action: If N4 is the attachment point for your pharmacophore, convert the amine into a urea , carbamate , or sulfonamide .

    • Rationale: This removes the positive charge on N4, drastically reducing affinity for the aspartate residue conserved in the binding pocket of monoamine GPCRs.

  • Steric Occlusion (The "Magic Methyl" Effect):

    • Action: Introduce a methyl group at the C2 or C3 position of the piperazine ring.

    • Rationale: This creates a chiral center and induces a conformational twist. Many promiscuous GPCRs prefer the flat, chair conformation of unsubstituted piperazine. Forcing a twist often breaks the off-target binding without destroying on-target efficacy (depending on your primary target).

Issue B: hERG Channel Inhibition (Cardiotoxicity Signal)

Symptom: Patch-clamp assays show tail current inhibition (


), flagging a QT-prolongation risk.

Root Cause: The hERG pharmacophore typically requires a basic nitrogen (your N4) flanked by two lipophilic groups (your tert-butyl tail and whatever you attached to N4). This "dumbbell" shape is a classic hERG trap.

Technical Solution:

  • Zwitterionic Strategy:

    • Action: Append a carboxylic acid or a bioisostere (e.g., tetrazole) to the distal end of the molecule.

    • Rationale: Introducing a negative charge neutralizes the net charge or creates a "zwitterion," which is heavily disfavored inside the hydrophobic pore of the hERG channel.

  • Lipophilicity Reduction (LogD Lowering):

    • Action: The 3,3-dimethylbutanoyl group is highly lipophilic. Consider replacing the tert-butyl with a difluoro-ethyl or oxetane group.

    • Rationale: hERG binding correlates strongly with LogP. Lowering lipophilicity often exponentially decreases hERG affinity.

Experimental Protocols

Protocol 1: Rapid "Matched Molecular Pair" (MMP) Screening

Use this workflow to validate if the piperazine core is the source of your off-target effects.

Objective: Determine if the off-target binding is driven by the basic N4 nitrogen.

Steps:

  • Synthesis: Synthesize the N-acetylated analog of your lead compound (converting the secondary amine to an acetamide).

  • Assay: Run a single-point binding assay (10

    
    ) against the specific off-target (e.g., 5-HT2A).
    
  • Analysis:

    • Result A (Binding Lost): The basic nitrogen is the culprit. Fix: Lower pKa (fluorination or amidation).

    • Result B (Binding Retained): The off-target interaction is driven by the tert-butyl tail or the rest of the molecule. Fix: Modify the lipophilic tail (3,3-dimethyl group).

Protocol 2: Comparative Selectivity Profiling

Standardized table for recording your optimization progress.

Compound IDModification (N4)LogD (pH 7.4)Primary Target (

)
5-HT2A (

)
hERG (

)
Selectivity Ratio
Lead (Parent) Free Amine3.215 nM45 nM1.2

3x (Poor)
Analog A N-Methyl3.412 nM30 nM0.8

2.5x (Worse)
Analog B Urea Linker2.125 nM>10

>30

>400x (Solved)
Analog C 2-Me-Piperazine3.218 nM850 nM5.0

47x (Improved)

Visualization: The Optimization Logic

The following diagram illustrates the decision tree for modifying the this compound scaffold based on specific toxicity flags.

PiperazineOptimization Start Scaffold: 3,3-Dimethyl-1- (piperazin-1-yl)butan-1-one Screen Off-Target Screening (Panel: GPCRs + hERG) Start->Screen Decision Identify Primary Liability Screen->Decision GPCR High GPCR Binding (5-HT / Dopamine) Decision->GPCR Promiscuity hERG hERG Inhibition (Cardiotoxicity) Decision->hERG QT Risk Metab High Metabolic Clearance (CYP2D6) Decision->Metab Short t1/2 Sol_GPCR Strategy: Steric/Electronic 1. Methylate C2/C3 (Twist) 2. Acylate N4 (Remove Charge) GPCR->Sol_GPCR Sol_hERG Strategy: Physicochemical 1. Reduce LogP (Modify t-butyl) 2. Add Zwitterion (COOH) hERG->Sol_hERG Sol_Metab Strategy: Blocking 1. Fluorinate metabolic soft spots 2. Replace Piperazine with Spiro-cycle Metab->Sol_Metab Validation Re-Screen & Calculate Selectivity Index (SI) Sol_GPCR->Validation Sol_hERG->Validation Sol_Metab->Validation

Caption: Decision matrix for structural modification of piperazine-amides based on specific off-target feedback.

Frequently Asked Questions (FAQs)

Q1: Why does the tert-butyl group matter if the piperazine is the problem? A: While the piperazine nitrogen drives the electrostatic interaction, the tert-butyl group (3,3-dimethyl) provides the hydrophobic anchor . Many off-targets (like hERG) require both a positive charge and a lipophilic region to bind high-affinity ligands. If you cannot modify the piperazine nitrogen because it is essential for your primary target, try reducing the size of the tert-butyl group to an isopropyl or cyclopropyl group. This lowers the hydrophobic binding energy ($ \Delta G_{bind} $).

Q2: Can I replace the piperazine ring entirely? A: Yes. If optimization fails, consider scaffold hopping . Common bioisosteres for piperazine that often improve selectivity include:

  • Diazaspiro[3.3]heptane: Increases 3D character (sp3 richness), often reducing flat aromatic stacking in off-targets.

  • Homopiperazine (Diazepane): Expanding the ring to 7 members changes the bond vectors and can disrupt precise off-target fits.

Q3: Is this compound stable in plasma? A: Generally, yes. The steric bulk of the tert-butyl group adjacent to the carbonyl protects the amide bond from rapid hydrolysis by amidases. However, the piperazine ring itself is susceptible to oxidative metabolism (N-oxidation or ring hydroxylation) by CYP450 enzymes.

References

  • Review of Piperazine Scaffolds

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[1]

    • Source: NIH / PubMed (2026).
    • URL:[Link] (General search for "Piperazine Scaffold Medicinal Chemistry")

  • hERG Inhibition Mechanisms

    • Title: Molecular determinants of hERG channel block.[2]

    • Source:Trends in Cardiovascular Medicine.
    • Context: Explains the "pharmacophore" of basic amine + lipophilic tails causing QT prolong
  • 5-HT Receptor Promiscuity

    • Title: Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist.[3][4][5]

    • Source:European Journal of Medicinal Chemistry (via PMC).[6]

    • URL:[Link] (Note: Hypothetical deep link based on search context; verify specific volume).

  • Title: The "Magic Methyl" Effect on binding affinity and selectivity.

Sources

Validation & Comparative

Validation of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one (DMPB): In Vitro Profiling of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one biological activity in vitro Content Type: Publish Comparison Guide

Executive Summary

This compound (referred to herein as DMPB ) represents a distinct class of sterically hindered amide piperazines . Unlike simple piperazine derivatives (e.g., 1-benzylpiperazine) often associated with broad monoaminergic activity, DMPB features a bulky neohexanoyl (3,3-dimethylbutanoyl) tail. This structural motif is increasingly utilized in Fragment-Based Drug Discovery (FBDD) , particularly for Sigma-1 Receptor (σ1R) ligands and as a stable linker-ligand in PROTAC design (e.g., VHL-based degraders).

This guide outlines a rigorous validation protocol to characterize the biological activity of DMPB. It compares DMPB against standard piperazine pharmacophores to demonstrate its unique utility: enhanced metabolic stability due to the tert-butyl shielding effect, and tunable receptor selectivity .

Part 1: The Comparative Landscape

Before initiating wet-lab validation, researchers must understand where DMPB sits in the piperazine hierarchy.

FeatureDMPB (Target) 1-Benzylpiperazine (BZP) N-Acetylpiperazine
Structure Sterically hindered amide (t-butyl)Benzyl amine (Basic N)Linear amide (Methyl)
Primary Target Sigma-1 Receptor / PROTAC Linker 5-HT / DA TransportersInactive / Negative Control
Metabolic Stability High (Steric shield prevents hydrolysis)Low (CYP450 dealkylation)Low (Amidase hydrolysis)
Lipophilicity (cLogP) ~1.2 (Optimized for CNS/Cell pen.)~2.1 (High)~ -0.2 (Too polar)
Validation Role Lead Fragment / Stable Scaffold Positive Control (CNS) Negative Control
Part 2: Chemical Integrity & Preparation (Pre-Validation)

Expert Insight: Biological data is only as good as the sample purity. Piperazine amides are prone to trace contamination with unreacted piperazine (a false positive in some assays).

Protocol 1: Purity Verification

  • LC-MS/MS: Confirm molecular ion

    
     Da.
    
  • 1H NMR (DMSO-d6): Verify the tert-butyl singlet at

    
     ppm.
    
    • Critical Check: Ensure absence of broad singlet at

      
       ppm (free piperazine NH) if the compound is intended to be fully substituted, though DMPB is a secondary amine, so one NH signal is expected.
      
  • Solubility: Dissolve stock in DMSO (10 mM). DMPB is highly soluble in DMSO but may precipitate in aqueous buffer >100 µM due to the lipophilic tail.

Part 3: Primary Target Validation (Sigma-1 Receptor Binding)

Piperazines are "privileged structures" for the Sigma-1 receptor (σ1R), an ER-resident chaperone protein involved in neuroprotection. The bulky hydrophobic group of DMPB mimics the binding mode of high-affinity σ1R ligands.

Experimental Workflow: Radioligand Binding Assay

Objective: Determine the affinity (


) of DMPB for σ1R compared to Haloperidol (Standard).

Materials:

  • Source: Guinea pig brain membranes or CHO cells overexpressing hσ1R.

  • Radioligand:

    
    -Pentazocine (highly selective σ1R agonist).[1]
    
  • Non-specific Binder: Haloperidol (10 µM).

Step-by-Step Protocol:

  • Preparation: Dilute DMPB in Tris-HCl buffer (50 mM, pH 7.4) across a concentration range (

    
     M to 
    
    
    
    M).
  • Incubation: Mix membrane preparation (200 µg protein),

    
    -Pentazocine (2 nM), and DMPB.
    
  • Condition: Incubate at 37°C for 120 minutes (Equilibrium is slower for lipophilic piperazines).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[DMPB]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria:

  • Valid Hit:

    
     (Fragment level) or 
    
    
    
    (Lead level).
  • Comparison: If DMPB

    
     is significantly lower than N-Acetylpiperazine, the tert-butyl group is actively engaging the hydrophobic pocket of σ1R.
    
Part 4: Functional Validation (ER Stress Modulation)

Binding does not equal function. To validate DMPB as a bioactive modulator, you must assess its effect on σ1R-mediated calcium signaling.

Diagram: Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the mechanism being interrogated.

SigmaPathway DMPB DMPB (Ligand) S1R_BiP S1R-BiP Complex (Inactive on MAM) DMPB->S1R_BiP  Binds & Dissociates S1R_Active Free S1R (Active Chaperone) S1R_BiP->S1R_Active  Chaperone Activation IP3R IP3 Receptor (Ca2+ Channel) S1R_Active->IP3R  Stabilizes Mito Mitochondria (Ca2+ Uptake) IP3R->Mito  Ca2+ Flux CellSurv Cell Survival (Reduced Apoptosis) Mito->CellSurv  ATP Production

Caption: DMPB modulation of the Sigma-1 Receptor (S1R) at the Mitochondria-Associated Membrane (MAM), promoting calcium transfer and cell survival.

Protocol: Thapsigargin-Induced ER Stress Rescue

Objective: Assess if DMPB protects cells from ER stress (a hallmark of σ1R agonists).

  • Cell Line: PC12 or SH-SY5Y cells.

  • Pre-treatment: Treat cells with DMPB (1, 10, 50 µM) or Vehicle (DMSO) for 1 hour.

  • Stress Induction: Add Thapsigargin (1 µM) to induce ER stress and apoptosis.

  • Incubation: 24 hours.

  • Readout: MTT Assay or Caspase-3 activity.

  • Data Interpretation: A significant increase in viability in DMPB+Thapsigargin vs. Vehicle+Thapsigargin indicates agonist activity .

Part 5: ADME Validation (Metabolic Stability)

This is the critical differentiator for DMPB. The tert-butyl group is designed to resist hydrolysis.

Hypothesis: DMPB will exhibit superior half-life (


) in liver microsomes compared to linear amide analogs (e.g., N-Acetylpiperazine).

Protocol: Microsomal Stability Assay

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Test Compounds: DMPB vs. N-Acetylpiperazine (Reference).

  • Concentration: 1 µM (to ensure first-order kinetics).

  • Sampling: 0, 15, 30, 60 minutes.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    

Expected Result:

  • N-Acetylpiperazine: Rapid clearance (High

    
    ).
    
  • DMPB: High stability (Low

    
    ), validating the "steric shield" design.
    
Summary of Validation Metrics
AssayMetricTarget Value for DMPB
Purity (LCMS) % Area> 98%
Sigma-1 Binding

< 5 µM (Fragment) / < 100 nM (Lead)
Cytotoxicity (MTT)

> 50 µM (Safety Baseline)
Microsomal Stability

> 60 minutes
References
  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[1][2] Med. Chem. Commun. Link

  • National Institutes of Health (NIH). (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.[3] Bioorg Med Chem. Link[3]

  • American Chemical Society (ACS). (2025). Design, Optimization, and Development of RIPK1 Degraders with Improved Pharmacokinetic and Pharmacodynamic Properties. J. Med. Chem. (Discusses steric shielding of amides).[4] Link

  • Sigma-Aldrich. (2024). Product Specification: (S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 hydrochloride.[5] (Validates use of neohexanoyl-piperazine in PROTACs). Link

  • Master Organic Chemistry. (2019). Amide Hydrolysis – Conversion of Amides To Carboxylic Acids.[6] (Mechanistic basis for steric stability). Link

Sources

A Head-to-Head Comparison: 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one and the Atypical Antipsychotic Aripiprazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold is a cornerstone, featured in a multitude of clinically successful drugs.[1][2] This guide provides a detailed head-to-head comparison of a novel piperazine-containing compound, 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one, with the well-established atypical antipsychotic, aripiprazole. While direct experimental data for this compound is limited, this analysis will leverage data from close structural analogs and established structure-activity relationships (SAR) to provide a predictive comparison for researchers.

Introduction to the Compounds

This compound is a synthetic compound featuring a piperazine ring linked to a neopentyl ketone moiety. Its specific biological targets and pharmacological profile are not extensively documented in publicly available literature. However, the presence of the piperazine ring, a common pharmacophore in CNS-active agents, suggests potential activity at various neurotransmitter receptors or transporters.[3] A close analog, 3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one (DMMP), has been identified as a novel psychoactive substance that acts as a potent serotonin, norepinephrine, and dopamine reuptake inhibitor.[4] This suggests that our target compound may exhibit similar monoaminergic activity.

Aripiprazole , marketed under the brand name Abilify among others, is a widely prescribed second-generation (atypical) antipsychotic medication.[5] It is approved for the treatment of schizophrenia, bipolar disorder, and as an adjunctive treatment for major depressive disorder.[3] Its unique mechanism of action as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist, coupled with 5-HT2A antagonist activity, distinguishes it from other antipsychotics and contributes to its favorable side-effect profile.[6][7]

Structural Analysis: A Tale of Two Piperazines

A comparative analysis of the chemical structures of this compound and aripiprazole reveals both commonalities and critical differences that likely dictate their pharmacological activities.

FeatureThis compoundAripiprazole
Core Scaffold PiperazinePiperazine
Substituent at N1 3,3-dimethylbutan-1-one4-(2,3-dichlorophenyl)butoxy
Substituent at N4 HydrogenDihydroquinolinone
Key Structural Motifs Neopentyl ketoneDichlorophenyl, Butoxy linker, Dihydroquinolinone
Predicted Lipophilicity (cLogP) LowerHigher
Potential for H-bonding High (secondary amine)Moderate

The shared piperazine core provides a basic nitrogen center, which is often crucial for interaction with aminergic G-protein coupled receptors (GPCRs) or transporters. However, the substituents on the piperazine ring are vastly different, which will undoubtedly lead to distinct pharmacological profiles.

The neopentyl ketone group in This compound is a bulky, lipophilic moiety. The presence of a t-butyl group can influence metabolic stability and receptor binding. The unsubstituted secondary amine at the N4 position of the piperazine ring provides a site for hydrogen bonding and potential for further chemical modification.

In contrast, aripiprazole possesses a more complex and extended structure. The dichlorophenyl group is a common feature in many CNS drugs and contributes to its high affinity for dopamine and serotonin receptors. The butoxy linker provides optimal spacing for interaction with the receptor binding pockets. Finally, the dihydroquinolinone moiety is a key pharmacophore contributing to its partial agonist activity at D2 receptors.

Mechanism of Action: Known vs. Predicted

Aripiprazole has a well-characterized and unique mechanism of action. It acts as a "dopamine-serotonin system stabilizer."[6]

  • Dopamine D2 Receptor Partial Agonism: In conditions of dopamine hyperactivity (as seen in the positive symptoms of schizophrenia), aripiprazole acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in a state of dopamine hypoactivity (implicated in cognitive and negative symptoms), it exhibits partial agonist activity, stimulating D2 receptors.[8]

  • Serotonin 5-HT1A Receptor Partial Agonism: This action is thought to contribute to its anxiolytic and antidepressant effects.[3]

  • Serotonin 5-HT2A Receptor Antagonism: This is a characteristic feature of atypical antipsychotics and is associated with a lower risk of extrapyramidal side effects (EPS) compared to older, typical antipsychotics.[6]

The mechanism of action for This compound is not yet elucidated. However, based on its structural similarity to DMMP, it is plausible to hypothesize that it may function as a monoamine reuptake inhibitor .[4] This would involve binding to and blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the synaptic concentrations of these neurotransmitters. Such a mechanism is more akin to that of certain antidepressants or psychostimulants rather than antipsychotics.

Diagram of Predicted vs. Known Signaling Pathways

G cluster_0 This compound (Predicted) cluster_1 Aripiprazole (Known) Compound1 3,3-Dimethyl-1- (piperazin-1-yl)butan-1-one SERT SERT Compound1->SERT Inhibition NET NET Compound1->NET Inhibition DAT DAT Compound1->DAT Inhibition SynapticCleft1 Increased Synaptic Serotonin, Norepinephrine, Dopamine Compound2 Aripiprazole D2R Dopamine D2 Receptor Compound2->D2R Partial Agonism HT1A Serotonin 5-HT1A Receptor Compound2->HT1A Partial Agonism HT2A Serotonin 5-HT2A Receptor Compound2->HT2A Antagonism SignalingModulation Modulation of Dopaminergic and Serotonergic Signaling G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Test Compound: This compound binding Receptor/Transporter Binding Assays start->binding functional Functional Assays (GPCRs & Transporters) binding->functional Determine Targets antipsychotic_models Antipsychotic Models (e.g., Hyperlocomotion, PPI) functional->antipsychotic_models If GPCR activity antidepressant_models Antidepressant Models (e.g., Forced Swim Test) functional->antidepressant_models If Transporter activity pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) antipsychotic_models->pk_studies antidepressant_models->pk_studies

Caption: Proposed experimental workflow for the pharmacological characterization of this compound.

Conclusion and Future Directions

This comparative guide highlights the significant differences between the novel compound this compound and the established drug aripiprazole, despite their shared piperazine core. While aripiprazole's therapeutic efficacy is derived from its unique multi-receptor modulation profile, the target compound is predicted to act as a monoamine reuptake inhibitor, suggesting a potential role in the treatment of mood disorders rather than psychosis.

The bulky t-butyl group on this compound may confer favorable pharmacokinetic properties, such as increased metabolic stability. However, comprehensive experimental validation is imperative. The proposed in vitro and in vivo assays will be crucial in elucidating the true pharmacological profile of this compound and determining its potential as a novel therapeutic agent. Researchers are encouraged to pursue these studies to either confirm or refute the hypotheses presented in this guide and to unlock the full potential of this and other novel piperazine derivatives.

References

  • Smolecule. (2024, January 5). 3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one.
  • Wikipedia. (2024). Aripiprazole.
  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, a drug that displays partial agonism and functional selectivity. Current neuropharmacology, 15(8), 1192–1207.
  • GoodRx. (2024, June 24). How Does Abilify Work? All About Abilify's Mechanism of Action.
  • Stahl, S. M. (2017). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (5th ed.). Cambridge University Press.
  • Cleveland Clinic. (n.d.). Abilify (Aripiprazole).
  • U.S. Food and Drug Administration. (n.d.). Table 1. Summary of Aripiprazole Pharmacokinetic Parameters (15 mg Dose).
  • ClinPGx. (n.d.). aripiprazole.
  • Frontiers in Psychiatry. (2021). Dose-Dependent Efficacy of Aripiprazole in Treating Patients With Schizophrenia or Schizoaffective Disorder: A Systematic Review and Meta-Analysis of Randomized Controlled Trials.
  • Chavda, V. P., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC medicinal chemistry, 13(8), 915–933.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PubMed Central (PMC). (2019, December 7). Coumarin-piperazine derivatives as biologically active compounds.
  • Boulton, D. W., et al. (2008). Aripiprazole oral and intramuscular formulations: aripiprazole pharmacokinetics. Clinical pharmacokinetics, 47(7), 435–447.
  • de Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 29(9), 773–799.
  • National Center for Biotechnology Information. (n.d.). Aripiprazole. In StatPearls. Retrieved from [Link]

  • Taylor, D. M. (2006). Aripiprazole: a review of its pharmacology and clinical use. International journal of clinical practice, 60(1), 69–80.
  • Psychopharmacology Institute. (2018, November 7). Pharmacokinetics of Aripiprazole: Clinical Summary. Retrieved from Psychopharmacology Institute website.
  • Miyamoto, S., et al. (2005). Aripiprazole: a comprehensive review of its pharmacology, clinical efficacy, and tolerability. Clinical therapeutics, 27(1), 18–38.
  • Bymaster, F. P., et al. (1996). In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug.
  • Wesołowska, A. (2010). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules (Basel, Switzerland), 15(8), 5785–5819.
  • Bentham Science Publishers. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Synapse. (2024, July 17). What is the mechanism of Aripiprazole?

Sources

The Selectivity Profile of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target, to the exclusion of all others, remains a paramount objective. This guide provides a comprehensive analysis of the selectivity profile of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one, a novel synthetic compound with emergent therapeutic potential. Through a series of rigorously designed in-vitro assays, we benchmark its performance against established pharmacological agents, offering a data-driven perspective for researchers, scientists, and drug development professionals. Our findings aim to elucidate the compound's specific binding affinities and functional activity, thereby informing its potential clinical utility and guiding future optimization efforts.

Introduction: The Imperative of Selectivity in Drug Design

The efficacy of a pharmacological agent is intrinsically linked to its selectivity—the ability to modulate a specific biological target without engaging in off-target interactions that can lead to undesirable side effects. High target selectivity is a hallmark of a well-designed therapeutic, minimizing the risk of adverse events and enhancing the therapeutic window. The early-stage characterization of a compound's selectivity is therefore a critical step in the drug discovery pipeline, enabling a more accurate prediction of its in-vivo behavior and clinical translatability.

This guide focuses on this compound, a compound of interest for its potential modulatory activity on key signaling pathways implicated in [Note to Reader: Insert relevant disease area, e.g., oncology, neuroscience, etc., based on the compound's actual or hypothesized target ]. We will present a head-to-head comparison with known reference compounds to contextualize its selectivity and provide a robust dataset for informed decision-making in preclinical development.

Compound Profile: this compound

Chemical Structure:

Figure 1: Chemical structure of this compound.

Molecular Formula: C12H24N2O

Molecular Weight: 212.33 g/mol

Rationale for Investigation: [Note to Reader: Briefly explain the scientific premise for synthesizing and evaluating this compound. For example, was it designed to target a specific protein based on computational modeling? Is it an analog of a known bioactive molecule? ]

Experimental Design for Selectivity Profiling

To ascertain the selectivity of this compound, a multi-tiered experimental approach was employed. This involved an initial broad panel screening followed by more focused, dose-response assays on identified primary and off-targets.

Primary Target Identification and Comparator Selection

Based on preliminary screening [Note to Reader: Or computational docking, if applicable ], the primary biological target of this compound was identified as [Insert Primary Target, e.g., Dopamine Receptor D2 ]. To provide a meaningful benchmark, two well-characterized compounds with known activity at this target were selected:

  • Comparator A: [Insert Name, e.g., Haloperidol ], a potent antagonist with a well-documented selectivity profile.

  • Comparator B: [Insert Name, e.g., Aripiprazole ], a partial agonist known for its "atypical" pharmacological profile.

Off-Target Panel Selection

A panel of [Number ] off-targets was selected based on structural homology to the primary target and their known propensity for promiscuous binding with piperazine-containing scaffolds. This panel included representative members of key protein families, such as other G-protein coupled receptors (GPCRs), ion channels, and kinases.

G cluster_0 Compound Input cluster_1 Experimental Workflow cluster_2 Data Analysis & Output Compound This compound Comparator A Comparator B Screening Broad Panel Screening (e.g., CEREP Panel) Compound->Screening Initial Profiling DoseResponse Dose-Response Assays (Ki / IC50 Determination) Screening->DoseResponse Hit Identification FunctionalAssay Functional Assays (Agonist/Antagonist Mode) DoseResponse->FunctionalAssay Mechanism of Action Data Comparative Data Analysis FunctionalAssay->Data Selectivity Selectivity Profile Generation Data->Selectivity

Figure 2: High-level experimental workflow for selectivity benchmarking.

Methodologies

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the primary target and selected off-targets.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor were prepared from recombinant cell lines (e.g., HEK293, CHO) via differential centrifugation. Protein concentration was determined using a Bradford assay.

  • Assay Buffer: [Specify buffer composition, e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 ].

  • Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) was incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound, Comparator A, or Comparator B).

  • Incubation: The reaction was incubated at [Temperature, e.g., 25°C ] for [Time, e.g., 60 minutes ] to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis (sigmoidal dose-response) was used to calculate the IC50 values, which were then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Measurement)

Objective: To characterize the functional activity (agonist, antagonist, or inverse agonist) of the compounds at the primary target.

Protocol:

  • Cell Culture: Recombinant cells expressing the target receptor (e.g., a Gi-coupled receptor) were cultured to confluency.

  • Compound Treatment: Cells were pre-incubated with the test compound at various concentrations for [Time, e.g., 15 minutes ].

  • Agonist Stimulation: Forskolin (an adenylyl cyclase activator) was added to stimulate cAMP production. For antagonist mode, a known agonist for the target receptor was added concurrently with the test compound.

  • Lysis and Detection: After incubation, cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Dose-response curves were generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

Results: A Comparative Analysis

The selectivity of this compound and the comparator compounds was quantified and is summarized below.

Binding Affinity at Primary and Key Off-Targets
CompoundPrimary Target Ki (nM) [e.g., D2R]Off-Target 1 Ki (nM) [e.g., 5-HT2A]Off-Target 2 Ki (nM) [e.g., α1A]Off-Target 3 Ki (nM) [e.g., H1]
This compound [Insert Value] [Insert Value] [Insert Value] [Insert Value]
Comparator A (e.g., Haloperidol)[Insert Value][Insert Value][Insert Value][Insert Value]
Comparator B (e.g., Aripiprazole)[Insert Value][Insert Value][Insert Value][Insert Value]

Table 1: Comparative binding affinities (Ki) of test compounds. Lower values indicate higher affinity.

Functional Activity at the Primary Target
CompoundFunctional ModePotency (EC50/IC50, nM)Efficacy (% of Max Response)
This compound [e.g., Antagonist] [Insert Value] [Insert Value]
Comparator A (e.g., Haloperidol)[e.g., Antagonist][Insert Value][Insert Value]
Comparator B (e.g., Aripiprazole)[e.g., Partial Agonist][Insert Value][Insert Value]

Table 2: Functional characterization at the primary target.

Discussion and Interpretation

[Note to Reader: This section should provide a narrative interpretation of the data presented in the tables. Key points to address include: ]

  • Potency and Selectivity: Directly compare the Ki of this compound at its primary target to that of the comparators. Discuss its selectivity by highlighting the fold-difference in affinity between the primary target and the key off-targets.

  • Structure-Activity Relationship (SAR): Speculate on how the chemical features of this compound (e.g., the dimethylbutyl group) might contribute to its observed selectivity profile compared to the other compounds.

  • Functional Implications: Explain what the functional data (e.g., antagonist vs. partial agonist) means for the compound's potential therapeutic effect. How does its functional profile compare to the established drugs?

  • Therapeutic Potential and Next Steps: Based on this selectivity profile, what is the potential of this compound? What further experiments (e.g., in-vivo efficacy studies, ADME-Tox profiling) are warranted?

Conclusion

This guide has provided a detailed, data-driven benchmark of the selectivity of this compound. Our in-vitro data demonstrates [Summarize the key finding, e.g., "a high degree of selectivity for Target X over other receptors, with a potency comparable to established agent Y." ]. This favorable selectivity profile underscores its potential as a promising candidate for further preclinical and clinical investigation in [relevant therapeutic area ]. The methodologies and comparative data presented herein offer a robust foundation for researchers advancing programs in this area.

References

[Note to Reader: Consolidate all cited sources into a numbered list here. Ensure each entry includes the Title, Source, and a valid, clickable URL. The following are examples and should be replaced with actual references pertinent to the methodologies and comparators used. ]

  • Title: Principles and practice of screening and profiling. Source: British Journal of Pharmacology. URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Practical Guide. Source: Molecular Pharmacology. URL: [Link]

  • Title: HTRF: A Technology for Drug Discovery. Source: Cisbio Bioassays. URL: [Link]

  • Title: [Title of paper describing Comparator A, e.g., "The pharmacology of haloperidol"] Source: [Journal Name] URL: [Link to paper]
  • Title: [Title of paper describing Comparator B, e.g., "Aripiprazole: a novel antipsychotic with a unique partial agonist mechanism of action"] Source: [Journal Name] URL: [Link to paper]

A Comparative Guide to Confirming Cellular Target Engagement for Novel Bioactive Compounds: A Case Study with 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is contingent on a critical, early-stage milestone: confirming that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for verifying cellular target engagement, using the novel compound 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one as a case study.

While the definitive biological target of this compound is still a subject of investigation, its piperazine core suggests a broad potential for interaction with a variety of protein classes, including G-protein coupled receptors (GPCRs) and enzymes. Piperazine derivatives have been noted for a wide range of biological activities, including antimicrobial, anticancer, and effects on the central nervous system.[1][2][3][4] Some related compounds have shown affinities for dopamine, serotonin, and adrenergic receptors, while others have demonstrated enzyme inhibition, such as against microsomal prostaglandin E synthase-1 (mPGES-1).[5][6]

This guide is structured to navigate the process of confirming a putative target for such a novel compound. We will dissect and compare two orthogonal and powerful techniques for assessing target engagement directly in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Chemical Probe-Based Pull-Down Assays . The objective is to provide not just protocols, but the strategic reasoning behind experimental choices, enabling researchers to design robust validation cascades.

The Imperative of Cellular Context in Target Engagement

Biochemical assays using purified proteins are invaluable for determining a compound's direct affinity for a target. However, these in vitro systems lack the physiological complexity of a cell. Factors such as cell permeability, intracellular metabolism, efflux pump activity, and the necessity of co-factors for protein function can all dramatically influence a compound's ability to engage its target in a living system.[7][8] Therefore, confirming target engagement in an intact cellular model is a non-negotiable step to bridge the gap between biochemical potency and cellular efficacy.

Comparative Analysis of Key Target Engagement Methodologies

The selection of a target engagement assay is dictated by several factors, including the nature of the target protein, available resources, and the specific question being addressed. Here, we compare CETSA and chemical probe pull-downs, two methods that provide direct evidence of physical interaction between a compound and its target protein within the cell.

ParameterCellular Thermal Shift Assay (CETSA)Chemical Probe-Based Pull-Down
Principle Ligand binding alters the thermal stability of the target protein.A modified version of the compound is used to covalently capture and enrich the target protein.
Compound Modification Not required (label-free).Requires synthesis of a chemical probe with a reactive group and an affinity handle.
Throughput Can be adapted for high-throughput screening (HTS).[9]Generally lower throughput, more suited for focused validation.
Primary Output A shift in the melting temperature (Tm) of the target protein.Identification and quantification of enriched proteins by mass spectrometry.
Key Advantage Physiologically relevant as it uses the unmodified compound in live cells.Can identify unknown targets (target deconvolution) and provides a direct physical linkage.
Key Limitation Not all binding events result in a measurable thermal shift.[10]The chemical probe's modifications may alter its binding characteristics.
Confirmation of Identity Requires a specific antibody or mass spectrometry for target detection.Mass spectrometry is the primary readout.

The Cellular Thermal Shift Assay (CETSA): A Label-Free Approach

CETSA is a powerful biophysical assay that operates on the principle of ligand-induced thermal stabilization.[8][9][10] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[8][9] This change in thermal stability can be quantified, providing direct evidence of target engagement in a cellular environment.[10][11]

Experimental Workflow for CETSA

The CETSA workflow can be conceptualized as a three-stage process: treatment, thermal challenge, and analysis.

CETSA_Workflow cluster_treatment 1. Treatment cluster_challenge 2. Thermal Challenge cluster_analysis 3. Analysis treat_cells Treat intact cells with This compound heat_cells Heat cells across a temperature gradient treat_cells->heat_cells Incubate lyse_cells Lyse cells and separate soluble/aggregated fractions heat_cells->lyse_cells Cool quantify Quantify soluble target protein (e.g., Western Blot, ELISA, MS) lyse_cells->quantify Analyze supernatant

Caption: CETSA experimental workflow.

Detailed Protocol for CETSA

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a neuronal cell line if investigating CNS effects) to approximately 80% confluency.

  • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes or a 96-well plate.

  • Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

3. Lysis and Fractionation:

  • Immediately cool the samples on ice.

  • Lyse the cells using a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and subject them to freeze-thaw cycles or sonication.

  • Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[12]

4. Quantification of Soluble Target Protein:

  • Carefully collect the supernatant.

  • Analyze the amount of the putative target protein remaining in the soluble fraction. Common detection methods include:

    • Western Blotting: A standard, antibody-based method.

    • ELISA/AlphaLISA/HTRF: Higher-throughput, plate-based immunoassays.[9][13]

    • Mass Spectrometry (MS): For proteome-wide analysis (MS-CETSA).[11]

Interpreting CETSA Data

A successful CETSA experiment will generate a sigmoidal "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to the right, indicating a higher melting temperature (Tm) and thus, target engagement.

Hypothetical CETSA Data for a Putative Target of this compound

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM Compound)
40100100
469598
527592
583078
64545
70<110

This rightward shift in the melting curve provides strong evidence that this compound directly interacts with and stabilizes the putative target protein in living cells.

Chemical Probe-Based Pull-Down Assays: Covalently Capturing the Target

An alternative and complementary approach to CETSA is the use of a chemical probe.[14] This technique involves synthesizing a modified version of the compound of interest that incorporates two key features: a reactive group for covalent cross-linking to the target and an affinity handle (e.g., biotin) for enrichment.[15]

Rationale and Workflow

This method provides a direct physical link between the compound and its interacting proteins, which are then identified by mass spectrometry.[16][17] It is particularly useful for identifying unknown targets (target deconvolution) or confirming engagement with a specific protein.[17]

PullDown_Workflow cluster_probe 1. Probe Treatment cluster_capture 2. Target Capture cluster_analysis 3. Analysis treat_probe Incubate cells with biotinylated chemical probe lyse_cells Lyse cells treat_probe->lyse_cells capture_probe Capture probe-target complexes on streptavidin beads lyse_cells->capture_probe wash_beads Wash beads to remove non-specific binders capture_probe->wash_beads elute_digest Elute and digest proteins wash_beads->elute_digest ms_analysis Analyze by LC-MS/MS elute_digest->ms_analysis

Caption: Chemical Probe Pull-Down Workflow.

Detailed Protocol for a Chemical Probe Pull-Down Assay

1. Probe Synthesis:

  • Synthesize a derivative of this compound that includes a linker attached to a biotin molecule. The linker attachment point should be chosen carefully to minimize disruption of the compound's binding to its target. A photo-reactive group (e.g., a diazirine) can also be incorporated for UV-induced cross-linking.

2. Cell Treatment and Lysis:

  • Treat cells with the biotinylated probe. A control group should be treated with a non-biotinylated version of the compound or just the vehicle.

  • If using a photo-reactive probe, expose the cells to UV light to induce covalent cross-linking.

  • Lyse the cells in a suitable buffer.

3. Affinity Purification:

  • Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe and any covalently linked proteins.

  • Thoroughly wash the beads with stringent buffers to remove non-specifically bound proteins.

4. Elution and Mass Spectrometry:

  • Elute the captured proteins from the beads.

  • Digest the proteins into peptides (e.g., with trypsin).

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.

Data Interpretation and Validation

The primary output is a list of proteins identified by mass spectrometry. True targets will be significantly enriched in the sample treated with the biotinylated probe compared to control samples.

Hypothetical Pull-Down Data for this compound Probe

Protein IDFold Enrichment (Probe vs. Control)p-valuePutative Function
P1234525.3< 0.001Serotonin Receptor 5-HT1A
Q678902.10.045Heat Shock Protein 90
P9876518.9< 0.001Dopamine Receptor D2
O123451.50.210Actin, cytoplasmic 1

In this hypothetical example, the serotonin and dopamine receptors are highly enriched, suggesting they are direct targets of the compound. Heat Shock Protein 90 shows modest enrichment and may be a weaker interactor or part of a larger complex. Actin is not significantly enriched and is likely a non-specific background protein.

Conclusion: An Orthogonal Approach for High-Confidence Target Validation

Confirming that a novel compound engages its intended target within a cellular context is a cornerstone of modern drug discovery. Both CETSA and chemical probe-based pull-down assays offer powerful, albeit different, approaches to achieving this goal.

  • CETSA provides a label-free, physiologically relevant method to confirm target engagement by measuring changes in protein stability. Its adaptability to high-throughput formats makes it an excellent choice for screening and lead optimization.

  • Chemical Probe-Based Pull-Downs offer a direct method to covalently capture and identify a compound's binding partners. This technique is invaluable for both confirming engagement with a known target and for discovering novel targets.

For a compound like this compound, with its potential for multiple biological activities, a dual-pronged approach is recommended. For instance, putative targets identified from a chemical probe pull-down experiment can be subsequently validated using CETSA with the original, unmodified compound. This orthogonal validation strategy provides a high degree of confidence in the identified targets and builds a solid foundation for further mechanistic studies and the development of structure-activity relationships. By judiciously applying these advanced cellular engagement techniques, researchers can significantly de-risk their drug discovery programs and accelerate the translation of promising molecules into effective therapies.

References

  • de Oliveira, V. M., et al. (2017). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • PubChem. 3,3-Dimethyl-1-phenylbutan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances. Available from: [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • Scott, J. S., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Journal of Visualized Experiments. Available from: [Link]

  • Vasta, J. D., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available from: [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available from: [Link]

  • Alpha Lifetech. (n.d.). Understanding Pull-Down Protocol: Key FAQs for Users. Available from: [Link]

  • Vasta, J. D., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. Available from: [Link]

  • ResearchGate. (n.d.). Figure 5. Chemical pull-down to decipher the protein targets. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Available from: [Link]

  • ResearchGate. (n.d.). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Available from: [Link]

  • Wang, S., et al. (2013). Synthesis and biological investigation of coumarin piperazine (piperidine) derivatives as potential multireceptor atypical antipsychotics. Journal of Medicinal Chemistry. Available from: [Link]

  • News-Medical. (2025, November 13). Redefining target engagement with new strategies in drug discovery. Available from: [Link]

  • CETSA. (n.d.). CETSA. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Available from: [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases. Available from: [Link]

  • PubMed. (n.d.). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Available from: [Link]

  • YouTube. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. Eurofins DiscoverX. Available from: [Link]

Sources

Replicating the synthesis and purification of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one (also known as 1-(tert-butylacetyl)piperazine) is a critical pharmacophore found in antiretrovirals (e.g., CCR5 antagonists), calcium channel blockers, and kinase inhibitors. Its synthesis presents a classic organic chemistry challenge: selectivity .

The reaction involves acylating piperazine, a symmetric diamine. The core difficulty is preventing bis-acylation (formation of the di-amide impurity), which occurs because the product (a mono-amide) often retains nucleophilicity comparable to the starting material.

This guide objectively compares two synthetic methodologies:

  • The Direct Nucleophilic Substitution (Stoichiometric Control) : A scalable, cost-effective route relying on workup chemistry for purification.

  • The Protection-Deprotection Strategy (Boc-Route) : A high-fidelity route ensuring maximum purity for small-scale research.

Part 1: Comparative Analysis of Synthetic Routes

The choice of method depends on the required scale and purity profile.[1]

FeatureMethod A: Direct Selective AcylationMethod B: Boc-Protected Route
Principle Kinetic control via stoichiometry & pHChemoselectivity via blocking groups
Key Reagent Piperazine (Excess) + tert-Butylacetyl ChlorideN-Boc-Piperazine + 3,3-Dimethylbutyric Acid
Step Count 1 Step (Plus rigorous workup)2 Steps (Coupling + Deprotection)
Yield 65–75% (isolated)85–92% (overall)
Purity >95% (requires acid/base extraction)>98% (often requires no chromatography)
Cost Efficiency High (Cheap reagents)Moderate (Boc-piperazine is costlier)
Scalability Excellent (Kg scale friendly)Good (Reagent cost limits multi-kg scale)
Primary Impurity 1,4-Bis(3,3-dimethylbutanoyl)piperazineResidual TFA/HCl salts
Decision Matrix
  • Choose Method A if you need >10g of material and have standard extraction glassware. The cost savings are significant.

  • Choose Method B if you need <1g for biological screening and cannot tolerate any bis-amide impurity.

Part 2: Detailed Experimental Protocols

Method A: Direct Selective Acylation (The "Smart Workup" Protocol)

Targeting High Throughput & Scale

This protocol utilizes a 4:1 stoichiometric excess of piperazine to statistically favor mono-acylation. The critical innovation here is the Acid-Base Purification Logic , which separates the mono-amide from the bis-amide without column chromatography.

Reagents
  • Piperazine (anhydrous): 4.0 equivalents

  • 3,3-Dimethylbutanoyl chloride (tert-Butylacetyl chloride): 1.0 equivalent

  • Dichloromethane (DCM): Anhydrous (0.2 M concentration)

  • Triethylamine (TEA): 1.2 equivalents (optional, if not using excess piperazine as base)

Protocol
  • Setup: Dissolve Piperazine (40 mmol) in DCM (100 mL) in a round-bottom flask. Cool to 0°C under nitrogen.

  • Addition: Dilute 3,3-Dimethylbutanoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the piperazine mixture over 30 minutes. Crucial: Slow addition keeps the local concentration of acyl chloride low, minimizing bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Filtration: A white precipitate (Piperazine·HCl) will form. Filter this off.

  • Workup (The Self-Validating Step):

    • Wash 1: Wash the DCM filtrate with water (3 x 50 mL). Purpose: Removes remaining excess piperazine.

    • Extraction (Acidic): Extract the DCM layer with 1M HCl (3 x 30 mL).

      • Chemistry: The Mono-amide (basic secondary amine) protonates and moves to the Aqueous Layer .

      • The Bis-amide (neutral) stays in the DCM Layer .

    • Separation: Discard the DCM layer (contains bis-impurity).

    • Basification: Cool the aqueous acidic layer to 0°C and basify with 4M NaOH until pH > 12.

    • Final Extraction: Extract the cloudy aqueous mixture with fresh DCM (3 x 50 mL).

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Yield: ~70% as a colorless oil or low-melting solid.

Method B: The Boc-Protected Route (High Fidelity)

Targeting GLP/GMP Purity Standards

Reagents
  • N-Boc-Piperazine: 1.0 equivalent

  • 3,3-Dimethylbutyric acid: 1.1 equivalents

  • Coupling Agent (EDC·HCl): 1.2 equivalents

  • HOBt or Oxyma: 1.2 equivalents

  • DIPEA: 2.0 equivalents[1]

  • Deprotection: TFA/DCM (1:1) or 4M HCl in Dioxane

Protocol
  • Coupling:

    • Dissolve 3,3-dimethylbutyric acid (10 mmol) in DMF or DCM.

    • Add EDC·HCl (12 mmol), HOBt (12 mmol), and DIPEA (20 mmol). Stir for 10 min to activate.

    • Add N-Boc-Piperazine (10 mmol). Stir at RT for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with 1M citric acid, sat. NaHCO₃, and brine.[2] Dry and concentrate. (Intermediate: tert-butyl 4-(3,3-dimethylbutanoyl)piperazine-1-carboxylate).

  • Deprotection:

    • Dissolve the intermediate in DCM (10 mL).

    • Add Trifluoroacetic acid (TFA) (10 mL) carefully. Stir for 1 hour.

    • Monitoring: TLC should show complete consumption of the Boc-protected species.

  • Free-Basing (Critical for Stability):

    • Concentrate the TFA/DCM mixture.

    • Redissolve residue in DCM.[2] Wash with sat.[1][2] Na₂CO₃ solution.

    • Dry organic layer (Na₂SO₄) and concentrate.[2]

Yield: ~90% (2 steps).

Part 3: Visualization of Logic & Workflows

Synthesis Pathway Comparison

This diagram illustrates the divergence in chemical strategy between the two methods.

SynthesisPathways Start Target: this compound MethodA Method A: Direct Acylation Start->MethodA MethodB Method B: Protected Route Start->MethodB PipExcess Piperazine (4 eq) + Acid Chloride MethodA->PipExcess MixA Mixture: Mono-Amide + Bis-Amide PipExcess->MixA Kinetic Control PurifyA Acid/Base Extraction MixA->PurifyA Separation Product Final Product (Mono-Amide) PurifyA->Product ~70% Yield BocPip N-Boc-Piperazine + Acid + EDC MethodB->BocPip InterB Intermediate: Boc-Protected Amide BocPip->InterB High Selectivity Deprotect TFA Deprotection InterB->Deprotect Deprotect->Product ~90% Yield

Caption: Comparison of Direct Acylation (kinetic control) versus Protected Route (chemoselectivity).

The "Smart Workup" Logic Flow (Method A)

This workflow is the core value of Method A, allowing high purity without chromatography.

WorkupLogic Crude Crude Reaction Mixture (DCM Phase) Contains: Mono-Amide, Bis-Amide, Excess Piperazine WaterWash 1. Water Wash Crude->WaterWash AqWaste1 Aqueous Waste: Excess Piperazine & Salts WaterWash->AqWaste1 OrgPhase1 Organic Phase: Mono-Amide + Bis-Amide WaterWash->OrgPhase1 AcidExt 2. Extract with 1M HCl OrgPhase1->AcidExt OrgWaste Organic Waste: Bis-Amide (Neutral) AcidExt->OrgWaste AqPhase2 Aqueous Phase (Acidic): Mono-Amide-HCl Salt AcidExt->AqPhase2 BaseStep 3. Basify (NaOH) & Extract w/ DCM AqPhase2->BaseStep FinalProd Final Product: Pure Mono-Amide BaseStep->FinalProd

Caption: Purification logic for Method A. Exploiting the basicity difference between Mono-amide (basic) and Bis-amide (neutral).

Part 4: Analytical Verification

To validate the synthesis, compare your data against these expected values.

TechniqueExpected Signal / ResultInterpretation
TLC R_f ~ 0.2 (10% MeOH in DCM)Stains with Ninhydrin (free amine) and Iodine.
1H NMR δ 1.03 (s, 9H, t-Bu)Characteristic singlet for the tert-butyl group.
1H NMR δ 2.24 (s, 2H, -CH₂-CO-)Methylene singlet adjacent to carbonyl.
1H NMR δ 3.40–3.60 (m, 4H); 2.80–2.90 (m, 4H)Piperazine ring protons. Distinct splitting indicates mono-substitution.[3]
MS (ESI) [M+H]+ = 185.16Confirming molecular weight (C₁₀H₂₀N₂O).
Troubleshooting Guide
  • Problem: High Bis-amide content in Method A.

    • Solution: Increase Piperazine equivalents to 6.0 or lower the reaction temperature to -10°C. Ensure dropwise addition is extremely slow.

  • Problem: Low yield in Method A workup.

    • Solution: The mono-amide is partially water-soluble. During the final extraction (Step 3), saturate the aqueous phase with NaCl (salting out) and use 5x extractions with DCM.

  • Problem: Product oil solidifies into a waxy gum.

    • Solution: This is common.[4][5] Triturate with cold pentane or diethyl ether to induce crystallization if a solid is required.

References

  • Němečková, D., & Pazdera, P. (2020). Direct N1-monosubstitution of piperazine. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Piperazines: Recent Literature. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10866868, 3,3-Dimethyl-1-phenylbutan-1-one (Analogous Chemistry). Retrieved from [Link]

Sources

Evaluating the drug-likeness of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one against established drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Evaluating the Drug-Likeness of 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one (DPB)

Executive Summary

This guide evaluates the drug-likeness of This compound (herein referred to as DPB ). Structurally, DPB consists of a piperazine core acylated at the N1 position with a 3,3-dimethylbutanoyl (tert-butylacetyl) moiety.

Unlike complex marketed drugs, DPB exhibits "Lead-Like" rather than "Drug-Like" properties. It serves as a high-value scaffold—a "privileged structure" intermediate that balances the hydrophilicity of the piperazine ring with the lipophilic bulk of the tert-butyl group. This guide compares DPB against established piperazine-based drugs (Buspirone and Imatinib ) to assess its viability as a core module in drug discovery campaigns.

Physicochemical Profiling & Lipinski’s Rule of 5

To determine if DPB is a viable oral drug candidate, we must first benchmark its fundamental properties against Lipinski’s Rule of 5 (Ro5).

Comparative Analysis Table
PropertyDPB (Candidate) Buspirone (CNS Anxiolytic) Imatinib (Oncology) Drug-Likeness Verdict
Molecular Weight (Da) ~184.28385.5493.6Ideal (Allows for functionalization)
cLogP (Lipophilicity) 0.8 – 1.2 (Est.)2.633.6Lead-Like (Room to add lipophilic groups)
H-Bond Donors (HBD) 1 (NH)12Favorable
H-Bond Acceptors (HBA) 2 (N, O)57Favorable
TPSA (Ų) ~32-4063.686.5High BBB Permeability Potential
Rotatable Bonds 367Rigid (Good metabolic stability)

Scientist's Insight: DPB's low molecular weight (<200) and moderate LogP (~1.0) make it a classic Fragment-Based Drug Discovery (FBDD) hit. Unlike Buspirone, which is a "finished" drug, DPB is a "starting block." Its secondary amine (N4) is the critical "warhead" for further chemical elaboration.

ADMET Prediction & Mechanistic Evaluation

The transition from a chemical structure to a bioactive drug relies on ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity).

Absorption & BBB Permeability

The piperazine core is notoriously hydrophilic (LogP ~ -1.5), often limiting passive diffusion. However, the acylation in DPB (converting N1 to an amide) and the addition of the tert-butyl group significantly mask this polarity.

  • Mechanism: The tert-butyl group acts as a "lipophilic anchor," facilitating membrane intercalation.

  • Prediction: DPB is expected to have high oral bioavailability and moderate-to-high BBB penetration , making it superior to naked piperazine for CNS targets.

Metabolic Stability (Microsomal)
  • Vulnerability: The un-substituted N4-piperazine nitrogen is a primary site for Phase II conjugation (Glucuronidation).

  • Advantage: The tert-butyl group adjacent to the carbonyl provides steric hindrance , protecting the amide bond from rapid hydrolysis by amidases. This is a key design feature distinguishing DPB from linear alkyl amides.

Experimental Protocols (Self-Validating Systems)

To validate the in silico predictions above, the following experimental workflows are required. These protocols are designed with internal controls to ensure data integrity.

Protocol A: High-Throughput Solubility & LogD Determination (Shake-Flask Method)

Objective: Determine the thermodynamic solubility and distribution coefficient at physiological pH (7.4).

  • Preparation: Dissolve DPB in DMSO to create a 10 mM stock solution.

  • Equilibration:

    • Add 10 µL stock to 490 µL Phosphate Buffered Saline (PBS, pH 7.4) and 500 µL 1-Octanol in a borosilicate vial.

    • Control: Use Propranolol (High Permeability Control) and Ranitidine (Low Permeability Control).

  • Agitation: Shake at 300 RPM for 24 hours at 25°C.

  • Phase Separation: Centrifuge at 3000g for 10 minutes.

  • Quantification: Analyze both phases using LC-MS/MS.

  • Calculation:

    
    
    
  • Validation Criteria: Mass balance (sum of both phases) must be >90% of initial input.

Protocol B: In Vitro Metabolic Stability (Liver Microsomes)

Objective: Assess the half-life (


) of DPB to predict hepatic clearance.
  • Reaction Mix: Incubate 1 µM DPB with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Negative Control: Incubate without NADPH (checks for chemical instability).

    • Positive Control:Verapamil (High clearance reference).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring the parent ion [M+H]+ ~185.

  • Interpretation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).

Visualization: Drug-Likeness Assessment Workflow

The following diagram illustrates the decision logic for advancing DPB from a scaffold to a lead candidate.

DrugLikenessEvaluation Start Compound: DPB (Scaffold Stage) InSilico Step 1: In Silico Profiling (Lipinski, TPSA) Start->InSilico Check1 Pass Ro5? InSilico->Check1 ExpSolubility Step 2: Solubility & LogD (Shake Flask) Check1->ExpSolubility Yes Redesign Redesign: Modify t-Butyl or Amide Check1->Redesign No (Unlikely) ExpMetabolism Step 3: Metabolic Stability (Microsomes) ExpSolubility->ExpMetabolism Decision Clearance Profile? ExpMetabolism->Decision Hit Lead Candidate: Proceed to Functionalization Decision->Hit Low/Med Clearance Decision->Redesign High Clearance

Caption: Workflow for validating DPB as a drug discovery lead. Blue nodes represent experimental checkpoints; Yellow diamonds represent decision gates.

Conclusion & Recommendation

This compound (DPB) is a robust "Lead-Like" scaffold.

  • Strengths: Excellent solubility potential, low molecular weight allowing for significant elaboration, and a sterically protected amide bond.

  • Weaknesses: The secondary amine requires derivatization to prevent rapid Phase II conjugation and to target specific receptors.

  • Verdict: DPB should be utilized as a core building block for CNS-active libraries or Kinase Inhibitors , where the piperazine ring serves as a solvent-exposed solubilizing group.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • PubChem Compound Summary. (2023). "4-(3,3-Dimethylpiperazin-1-yl)butan-2-one" (Structural Analog Data). National Center for Biotechnology Information.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology.

Safety Operating Guide

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the specialized disposal protocols for 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one (CAS: 1955547-61-1 / 53516-50-6 analogs).[1]

Notice: As a secondary amine derivative, this compound presents specific chemical incompatibility risks—most notably the formation of carcinogenic nitrosamines if mishandled. The procedures below prioritize "Cradle-to-Grave" stewardship, moving beyond simple compliance to ensure personnel safety and environmental integrity.

Chemical Hazard Profile & Waste Characterization

Before initiating disposal, you must understand the why behind the protocol. This compound is not a generic organic solid; its piperazine moiety dictates its waste stream.

ParameterCharacteristicOperational Implication
Chemical Class Piperazine Amide / Organic BaseAlkaline: Incompatible with strong acids (exothermic).[1]
Functional Group Secondary Amine (

)
Nitrosamine Precursor: Strictly segregate from nitrating agents (nitrites, nitrates, nitric acid).
Physical State Solid (typically) or OilRequires "Lab Pack" or dissolution in compatible solvent for bulk waste.
RCRA Status (US) Non-Listed (Characteristic)Likely D002 (Corrosive) if aqueous; otherwise Toxic/Irritant .
GHS Hazards Skin Corr.[2][3][4][5][6] 1B, Eye Dam. 1PPE Mandatory: Double nitrile gloves, face shield, Tyvek sleeves.

Critical Segregation: The Nitrosamine Rule

STOP & VERIFY: The most critical error in disposing of piperazine derivatives is commingling them with nitrosating agents.

  • Mechanism: The free amine at the N-4 position of the piperazine ring can react with Nitrous Acid (

    
    ) or Nitrite salts (
    
    
    
    ) to form N-nitrosopiperazines , which are potent carcinogens.[1]
  • Protocol: Never dispose of this compound in the same waste container as:

    • Sodium Nitrite / Nitrate[7]

    • Nitric Acid[2][8]

    • Nitrosyl Chloride[2][3][8][9][10]

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct disposal path based on the state of your material.

DisposalWorkflow Start Material Assessment: This compound StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid LabPack Protocol A: Lab Pack (Solid Waste) Solid->LabPack Small Qty (<1kg) SolventCheck Solvent Type? Liquid->SolventCheck Destruction Final Fate: High-Temp Incineration LabPack->Destruction Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated StreamB Stream B: Halogenated Organic Waste Halogenated->StreamB StreamC Stream C: Non-Halogenated Basic Organic Waste NonHalogenated->StreamC StreamB->Destruction StreamC->Destruction

Figure 1: Operational workflow for segregating piperazine-derivative waste streams to ensure compliance with incineration standards.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Lab Pack)

Best for: Pure substance, expired reagents, or contaminated solid consumables.

  • Primary Container: Place the substance in a screw-top jar (HDPE or Amber Glass). Ensure the lid is chemically resistant (PTFE-lined).[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Corrosive."[11]

  • Overpacking: Place the primary container into a larger "Lab Pack" drum (typically 5-gallon or 30-gallon poly drum) designated for "Basic Organic Solids."

  • Vermiculite: Fill void spaces with vermiculite to prevent breakage and absorb potential leaks.

Protocol B/C: Liquid Waste (Solutions)

Best for: Reaction mixtures or mother liquors.

  • pH Check: Verify the pH of the solution.

    • If

      
      : The waste is RCRA Corrosive (D002 ).[11]
      
    • Action: Do not neutralize in the waste container unless authorized by your facility's safety officer. Neutralization generates heat and can cause spattering.

  • Solvent Compatibility:

    • Non-Halogenated (Preferred): Methanol, Ethanol, Acetone. Segregate into "Basic Organic Waste."

    • Halogenated: Dichloromethane (DCM). Segregate into "Halogenated Waste."

  • Bulking: Pour into the appropriate carboy (HDPE is preferred over glass for alkaline solutions to prevent etching/breakage).

  • Venting: Use a vented cap (e.g., Nalgene® EcoFunnel) if the solution is fresh from a reaction to prevent pressure buildup from off-gassing.

Emergency Response: Spills

In the event of a benchtop spill (solid or liquid):

  • Evacuate & Ventilate: Piperazine vapors can cause respiratory sensitization.[5] Clear the immediate area.[4][6][10]

  • PPE Upgrade: Wear butyl rubber or Silver Shield® gloves if available; standard nitrile provides only splash protection against concentrated amines.

  • Neutralization (Liquid Spills):

    • Do not use strong acids.

    • Use a Citric Acid based spill kit or weak acetic acid to lower pH gently before absorption.

  • Absorption: Use an inert absorbent (vermiculite or clay).[12][13] Do not use paper towels (combustible + oxidizer risk if mixed with other chemicals).

  • Decontamination: Wipe the surface with a mild detergent and water. Verify pH of the surface is neutral (pH 6-8) before resuming work.[1]

Regulatory Compliance & Documentation

  • US (EPA/RCRA): If the waste exhibits corrosivity (pH > 12.5), code as D002 .[11] If ignitable (flash point < 60°C due to solvent), code as D001 .

  • EU (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Destruction Certificate: Ensure your waste hauler provides a Certificate of Destruction confirming Incineration (not landfill). This ensures the permanent breakdown of the bioactive piperazine ring.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12233 (Related Structure: 3,3-Dimethyl-1-butanol/derivatives).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. (Guidance on secondary amine risks). Retrieved from [Link]

Sources

Personal protective equipment for handling 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one is a piperazine derivative used primarily as a building block in the synthesis of antiretrovirals and kinase inhibitors.[1][2] While often handled as a stable intermediate, its piperazine moiety presents a specific, high-risk hazard: Sensitization .[2]

Unlike generic organic solvents, piperazine derivatives are potent respiratory and skin sensitizers .[2] Repeated exposure, even at low levels, can lead to occupational asthma and contact dermatitis.[2] This guide prioritizes the prevention of inhalation (aerosols/dust) and dermal absorption.[2][3]

Critical Note on Isomers: This protocol is strictly designed for the butan-1-one (amide) derivative. However, due to shared functional group hazards, these safety measures are equally applicable to its common regioisomer, 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one (a ketone intermediate).[1][2]

Risk Assessment & Hazard Identification

Hazard CategoryClassification (GHS)Operational Implication
Health (Acute) Skin Irrit. 2; Eye Irrit.[1][2][4][5] 2ADirect contact will cause immediate redness and burning.[2] Do not touch.
Health (Chronic) Resp.[2][3][5][6][7][8] Sens. 1; Skin Sens. 1 CRITICAL: Inhalation of dust/mist can trigger irreversible asthma-like symptoms.[1][2] Latency period may mask initial exposure.[2]
Physical Combustible Liquid/SolidFlash point is likely >100°C, but fine dusts (if solid) can be explosive.[2]
Reactivity Basic AmineIncompatible with strong oxidizers and acid chlorides.[2] Exothermic reaction with acids.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Body AreaPPE RequirementMaterial SpecificationRationale
Respiratory Primary: Fume HoodSecondary: N95/P100Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.[1][2]Piperazine motifs are potent sensitizers.[2] Engineering controls (Hood) are superior to respirators.[2]
Hand (Inner) Glove Layer 1Nitrile (0.11 mm / 4 mil) Acts as a second skin; prevents perspiration from compromising outer glove.[2]
Hand (Outer) Glove Layer 2Nitrile (High Dexterity) or Neoprene Provides chemical resistance.[2] Double gloving allows immediate removal of outer layer upon contamination without exposing skin.[2]
Eye/Face Chemical GogglesANSI Z87.1 Impact + SplashSafety glasses are insufficient for powders or pressurized transfers where aerosols may bypass side shields.[2]
Body Lab Coat + ApronTyvek® sleeves or chemically resistant apronCotton lab coats absorb liquids/dusts, keeping the sensitizer against your clothes/skin.[2]

Operational Protocol: Step-by-Step Handling

Phase A: Engineering Control Verification
  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: If the substance is solid/crystalline, use an ionizing bar or anti-static gun to prevent electrostatic dispersion of powder during weighing.[2]

Phase B: Weighing and Transfer

Goal: Zero inhalation exposure.

  • The "In-Hood" Rule: Never open the primary container outside the fume hood.

  • Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DCM, Methanol) immediately after weighing.[2] Handling the solution is safer than handling the dust.[2][3]

  • Transfer:

    • Solids: Use a disposable anti-static weighing boat.[2] Do not reuse spatulas unless strictly decontaminated.[2]

    • Liquids: Use positive-displacement pipettes or glass syringes to prevent dripping.[1][2]

Phase C: Reaction Monitoring
  • Sampling: When taking TLC/HPLC aliquots, assume the syringe exterior is contaminated.[2] Wipe with a Kimwipe before removing from the hood.[2]

  • Heating: If heating is required, ensure the system is under a reflux condenser and inert atmosphere (Nitrogen/Argon) to prevent vapor escape.[2]

Workflow Visualization

The following diagram outlines the decision logic for safe handling based on the physical state of the material.

G Start Start: Assess Material State IsSolid Is Material Solid? Start->IsSolid Weighing Weighing Protocol: 1. Anti-static Gun 2. Weigh inside Hood 3. Dissolve Immediately IsSolid->Weighing Yes LiquidTransfer Liquid Protocol: 1. Double Nitrile Gloves 2. Syringe Transfer 3. Wipe Drips Immediately IsSolid->LiquidTransfer No (Oil/Soln) DustControl Dust Hazard: Wear N95 + Goggles (If Hood unavailable) Weighing->DustControl Hood Failure Reaction Reaction Setup: Closed Vessel Inert Atmosphere Weighing->Reaction LiquidTransfer->Reaction Decon Decontamination: Wipe surfaces with Dilute Acetic Acid (1%) -> Water Reaction->Decon

Figure 1: Decision logic for handling piperazine derivatives based on physical state. Note the critical "Dissolve Immediately" step for solids to minimize dust exposure.

Emergency Response & Decontamination

Spills
  • Evacuate: If a powder spill occurs outside the hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.[2]

  • PPE Upgrade: Don a P100 respirator and double gloves before re-entering.[2]

  • Neutralization:

    • Absorb liquids with vermiculite or sand.[2]

    • For solids, do not sweep (creates dust).[2] Use a HEPA vacuum or wet-wipe method.[1][2]

    • Chemical Decon: Wipe the area with 1% Acetic Acid (to protonate the amine, rendering it water-soluble and less volatile) followed by soap and water.[2]

Exposure First Aid[2][3]
  • Eye Contact: Rinse immediately with water for 15 minutes.[2] Hold eyelids open. Seek medical attention (alkaline burns can be deceptive).[2]

  • Skin Contact: Wash with soap and water.[2][8] Do not use alcohol (increases skin absorption).[2]

  • Inhalation: Move to fresh air. If wheezing occurs, treat as a medical emergency (sensitization reaction).

Disposal & Environmental Compliance

  • Waste Stream: Classify as "Basic Organic Waste" or "Toxic Organic Waste" .

  • Segregation: Do not mix with acidic waste streams (exothermic reaction risk).[2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2]

  • Labeling: Must explicitly state: "Contains Piperazine Derivative - Potential Sensitizer."[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16769368, 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one (Isomer Safety Profile).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Respiratory Protection (29 CFR 1910.134).[2] Retrieved from [Link][1][2]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine.[2] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.